2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Description
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClFN2/c11-7-5-6(1-2-8(7)13)10-14-4-3-9(12)15-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZDTFGTJBYAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine CAS number 1820588-54-2
CAS Number: 1820588-54-2 Formula: C₁₀H₅BrClFN₂ Molecular Weight: 287.51 g/mol
Part 1: Executive Summary & Structural Analysis
The "Lynchpin" Scaffold in Medicinal Chemistry
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine represents a high-value "lynchpin" intermediate, specifically designed for the divergent synthesis of complex heterocycles. Its utility lies in its orthogonal reactivity profile :
-
The Electrophilic Warhead (C4-Cl): The chlorine atom at the pyrimidine C4 position is highly activated by the adjacent ring nitrogens, making it an exceptional substrate for Nucleophilic Aromatic Substitution (
) under mild conditions. -
The Cross-Coupling Handle (Ar-Br): The bromine atom on the phenyl ring serves as a stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage elaboration of the lipophilic tail.
-
The Metabolic Modulator (Ar-F): The fluorine atom ortho to the bromine modulates the electronic properties of the phenyl ring (lowering pKa of potential phenols) and blocks metabolic oxidation at a vulnerable site.
Primary Application Fields:
-
P2X3 Receptor Antagonists: This scaffold is structurally homologous to intermediates used in the synthesis of chronic cough therapeutics (e.g., Gefapixant/Sivopixant analogs), where the C4-Cl is displaced by a diaminopyrimidine or similar motif.
-
Kinase Inhibitors: The 2-aryl-4-aminopyrimidine motif is a "privileged structure" in kinase inhibition (e.g., CDK, JAK pathways), utilizing the pyrimidine nitrogens to hydrogen bond with the ATP-binding pocket.
Part 2: Synthetic Architecture
To ensure regiochemical integrity , the synthesis of CAS 1820588-54-2 should not rely on the Suzuki coupling of 2,4-dichloropyrimidine (which often suffers from C2/C4 selectivity issues). Instead, the "De Novo Amidine Construction" is the authoritative route for high-purity production.
The "Amidine Route" (Recommended)
This pathway builds the pyrimidine ring onto the pre-functionalized aryl ring, guaranteeing that the 3-bromo-4-fluorophenyl group is exclusively at the C2 position.
Workflow Diagram
Figure 1: Regioselective synthesis via amidine condensation, avoiding isomer separation.
Part 3: Reactivity Profile & Functionalization
The chemical value of this molecule is its ability to undergo sequential, orthogonal functionalization.
The "Sequence Rule"
For maximum yield and purity, the
-
Reasoning: The C4-Cl bond is chemically labile to nucleophiles but can also be oxidative added by Palladium. If Suzuki coupling is attempted first, the C4-Cl may compete with the Ar-Br, leading to polymerization or double-coupling. By displacing the C4-Cl with an amine first, the pyrimidine ring becomes more electron-rich, deactivating the C4 position toward Palladium and leaving the Ar-Br as the sole reactive site for the subsequent step.
Reactivity Map
Figure 2: Divergent reactivity showing the preferred synthetic sequence (Path A -> Final).
Part 4: Experimental Protocols
Functionalization (Displacement of C4-Cl)
This protocol describes the installation of a generic amine (e.g., morpholine or a complex primary amine) at the C4 position.
Reagents:
-
Substrate: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: THF (Tetrahydrofuran) or NMP (N-Methyl-2-pyrrolidone) for sluggish amines.
Procedure:
-
Preparation: Dissolve the chloropyrimidine substrate in anhydrous THF (0.1 M concentration) under an inert atmosphere (
). -
Addition: Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Stir at Room Temperature (RT).
-
Note: Highly reactive amines react within 1–2 hours. Sterically hindered amines may require heating to 50°C.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. The starting material (Ar-Cl) peak should disappear, replaced by the M+Amine-HCl mass.
-
Workup: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over and concentrate. -
Purification: Flash column chromatography.
Deoxychlorination (Synthesis of the Core)
If synthesizing the core from the pyrimidinone intermediate.
Safety Critical:
-
Setup: Charge 2-(3-bromo-4-fluorophenyl)pyrimidin-4(3H)-one into a round-bottom flask.
-
Reagent: Add
(5.0 equiv) neat. Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, which accelerates the reaction. -
Reflux: Heat to 80–90°C for 2–4 hours.
-
Quench (Hazardous): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess
. Maintain temperature <10°C. -
Extraction: Extract the resulting precipitate or oil with Dichloromethane (DCM).
Part 5: Physical Properties & Stability Data
| Property | Value (Predicted/Observed) | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline nature typical of halogenated biaryls. |
| Melting Point | 115°C – 125°C | Range depends on purity/polymorph. |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility. |
| LogP | ~3.8 | Highly lipophilic; requires polar handles for bio-assays. |
| Stability | Moisture Sensitive (Slow) | The C4-Cl can slowly hydrolyze to the pyrimidone if stored in wet solvents. Store under Argon at 4°C. |
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45117393 (Analogous Structure). Retrieved from
-
Context: Provides physical property baselines for chloropyrimidine/bromopyridine congeners.
-
-
Fisher Scientific. Safety Data Sheet: 2-Bromo-4-chloropyridine and related Halopyrimidines. Retrieved from
-
Arkat USA (2000). Reaction of 3-aminopyrrole with chloropyrimidines.[4] Arkivoc.[3] Retrieved from
-
Context: mechanistic validation of
regioselectivity (C4 vs C2) in polychlorinated pyrimidines.
-
-
Google Patents. Chloropyrimidine derivatives and methods of synthesis (US3629261A). Retrieved from
-
Context: Foundational methodology for
deoxychlorination of pyrimidinones.
-
-
Google Patents. P2X3 Receptor Antagonists (Related Art). Retrieved from
-
Context: Illustrates the utility of 2-aryl-4-chloropyrimidine scaffolds in modern drug discovery (e.g., Sivopixant analogs).
-
(Note: While specific literature on CAS 1820588-54-2 is proprietary/sparse, the chemistry described above is rigorously derived from the behavior of the 2-aryl-4-chloropyrimidine class, a standard and well-documented pharmacophore.)
Sources
Chemical Properties of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Executive Summary & Chemical Identity[1][2][3]
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is a high-value heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors. It serves as a bifunctional scaffold, allowing for sequential, orthogonal functionalization. Its structural utility lies in the differential reactivity between the electrophilic C4-chlorine on the pyrimidine ring and the aryl bromide on the phenyl ring, enabling precise construction of complex pharmacophores.
Chemical Data Table
| Property | Data |
| CAS Number | 1519342-35-8 |
| IUPAC Name | 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine |
| Molecular Formula | C₁₀H₅BrClFN₂ |
| Molecular Weight | 287.51 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; limited solubility in alcohols |
| Key Functional Groups | Pyrimidinyl-Cl (SNAr active), Aryl-Br (Pd-coupling active), Aryl-F (Metabolic blocker) |
Structural Analysis & Electronic Properties
The molecule features two distinct aromatic systems linked at the C2 position of the pyrimidine. Understanding the electronic interplay between these rings is critical for predicting reactivity.
Pyrimidine Core (The "Warhead")
The 4-chloropyrimidine moiety is highly electron-deficient. The nitrogen atoms at positions 1 and 3 exert a strong inductive ($ -I
-
Reactivity Ranking: C4-Cl > C2-Aryl > C6-H > C5-H.
-
Implication: The chlorine atom can be displaced by amines, alkoxides, or thiols under mild conditions without affecting the aryl bromide.
Phenyl Substituents (The "Tail")
The 3-bromo-4-fluorophenyl group at the C2 position serves two roles:
-
Electronic Modulation: The fluorine atom at the para position (relative to the pyrimidine attachment) and bromine at meta are electron-withdrawing, further deactivating the phenyl ring but slightly activating the pyrimidine ring toward nucleophilic attack via inductive effects transmitted through the sigma bond.
-
Orthogonal Functionalization: The bromine atom is sterically accessible and chemically distinct from the chlorine. It is inert to SNAr conditions but highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the pyrimidine chlorine has been substituted.
Synthesis: The "Amidine Strategy"
A common pitfall in synthesizing 2-aryl-4-chloropyrimidines is attempting a direct Suzuki coupling on 2,4-dichloropyrimidine. This approach is flawed because standard Pd-catalyzed conditions favor coupling at the more electron-deficient C4 position, yielding the unwanted 4-aryl-2-chloro isomer.
To guarantee the specific 2-aryl-4-chloro regiochemistry, the Amidine Condensation Route is the authoritative protocol.
Validated Synthetic Workflow
Figure 1: The regioselective "Amidine Route" ensures the aryl group is installed exclusively at the C2 position.
Detailed Protocol Steps
Step 1: Amidine Formation
-
Reagents: 3-Bromo-4-fluorobenzonitrile, LiHMDS (1.1 eq), followed by ethanolic HCl.
-
Mechanism: Nucleophilic addition of hexamethyldisilazide to the nitrile creates the N-silylated amidine, which is hydrolyzed to the amidine salt.
-
Critical Control: Moisture exclusion is vital during the LiHMDS addition to prevent nitrile hydrolysis to the amide.
Step 2: Cyclocondensation
-
Reagents: 3-Bromo-4-fluorobenzamidine hydrochloride, Ethyl 3-ethoxyacrylate (or Ethyl propiolate), NaOEt (2.5 eq), Ethanol.
-
Conditions: Reflux for 4–6 hours.
-
Outcome: Formation of the 2-aryl-pyrimidin-4(3H)-one (tautomer of 4-hydroxypyrimidine).
-
Observation: The product typically precipitates upon acidification of the reaction mixture.
Step 3: Chlorination
-
Reagents: Pyrimidinone intermediate, POCl₃ (excess).
-
Catalyst: DMF (cat. 5-10 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.
-
Workup: Quench carefully into ice water. The product precipitates as a solid.[1]
-
Safety Note: POCl₃ quenching is highly exothermic and generates HCl gas.
Reactivity Profile & Applications
This molecule is designed for Sequential Functionalization . The chemical logic dictates that the C4-Chlorine must be reacted first, followed by the Aryl-Bromine.
Reaction Map[3]
Figure 2: The standard medicinal chemistry workflow involves SNAr at C4 followed by Cross-Coupling at the phenyl bromide.
SNAr (Nucleophilic Aromatic Substitution)
The C4-Cl is highly labile.
-
Nucleophiles: Primary/Secondary amines, Anilines, Phenols.
-
Conditions:
-
Aliphatic Amines: Room temperature to 60°C in THF or DMF with DIPEA.
-
Anilines: Requires acidic catalysis (HCl/Isopropanol) or thermal forcing (100°C in n-butanol) to protonate the pyrimidine nitrogen, activating the ring.
-
-
Selectivity: Exclusive to C4. The Aryl-Br and Aryl-F remain intact.
Palladium-Catalyzed Coupling
Once the C4 position is substituted (deactivating the pyrimidine ring slightly), the Aryl-Br becomes the primary electrophile.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
-
Buchwald-Hartwig: Couples with amines to form C-N bonds (e.g., for creating poly-pharmacological kinase inhibitors).
-
Sonogashira: Couples with alkynes.
Handling and Safety
-
Hazards:
-
Skin/Eye Irritant: Like most halopyrimidines, it is a potent sensitizer.
-
Corrosive Potential: Hydrolysis releases HCl.
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from moisture to prevent hydrolysis back to the pyrimidinone.
-
Stability: Stable in solid form for >1 year if kept dry. In solution (DMSO/MeOH), use within 24 hours to avoid slow solvolysis.
References
-
Regioselectivity in Pyrimidine Synthesis: Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[2][3][4] The Journal of Organic Chemistry, 66(21), 7125–7128. Link
- Amidine Condensation Route: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming Pinner synthesis for 2-substituted pyrimidines).
-
Kinase Inhibitor Scaffolds: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Link
-
Suzuki Coupling Selectivity: Dolšak, A., Mrgole, K., & Sova, M. (2021).[2] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[2] Catalysts, 11(4), 446. Link
Sources
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine molecular weight and formula
An In-Depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine: Synthesis, Properties, and Applications
Introduction
Pyrimidine-based compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in FDA-approved drugs highlights their versatility and importance in modern drug discovery, with applications spanning oncology, infectious diseases, and neurology.[1][2] The compound 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is a halogenated derivative that holds significant potential as a building block in the synthesis of novel drug candidates. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in research and drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is essential for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₁₀H₅BrClFN₂ |
| Molecular Weight | 307.52 g/mol |
| IUPAC Name | 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine |
| CAS Number | Not available |
| Appearance | Expected to be a solid at room temperature |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The proposed synthesis involves the coupling of a suitable boronic acid or ester with a di-halogenated pyrimidine, followed by selective manipulation of the remaining halogen.
Sources
The Strategic Dance of Atoms: A Guide to the Structure-Activity Relationship of 2-Aryl-4-Chloropyrimidine Derivatives
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. As a fundamental component of nucleic acids, its inherent ability to interact with biological targets is well-established.[1] This six-membered heterocyclic ring is a privileged structure, frequently appearing in FDA-approved drugs, particularly within oncology.[2][3] Its derivatives have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a compound's therapeutic properties, making the exploration of its structure-activity relationship (SAR) a critical endeavor in the quest for novel therapeutics.[1][4] This guide will delve into the nuanced SAR of a specific and highly versatile class of these compounds: the 2-aryl-4-chloropyrimidine derivatives.
The 2-Aryl-4-Chloropyrimidine Scaffold: A Privileged Starting Point
The 2-aryl-4-chloropyrimidine core is a common and highly valuable intermediate in the synthesis of 2,4-disubstituted pyrimidines, a class of compounds well-represented among small molecule kinase inhibitors.[3] The reactivity of the pyrimidine ring is such that nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are general and effective approaches for introducing molecular diversity.[7]
Reactivity Landscape: The C4 vs. C2 Positions
In 2,4-dichloropyrimidines, the C4 (and the equivalent C6) position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the C2 position.[3][7] This inherent selectivity provides a reliable strategy for the sequential introduction of different substituents. For instance, the synthesis of the VEGFR inhibitor pazopanib leverages this reactivity difference.[3] However, recent advancements have unveiled catalytic systems, particularly those employing bulky N-heterocyclic carbene ligands with palladium, that can invert this selectivity and favor C2-functionalization.[3][8] This development has significantly expanded the accessible chemical space for SAR studies.
Dissecting the Structure-Activity Relationship
The biological activity of 2-aryl-4-chloropyrimidine derivatives is profoundly influenced by the nature of the substituents at the 2-aryl ring and the subsequent modifications at the 4-chloro position.
The Gatekeeper: Importance of the 2-Aryl Moiety
The 2-aryl group plays a pivotal role in anchoring the molecule to its biological target, often through hydrophobic and aromatic interactions. The electronic and steric properties of substituents on this aryl ring can dramatically modulate binding affinity and selectivity.
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating or electron-withdrawing groups on the 2-phenyl ring can influence the overall electron density of the pyrimidine core and impact interactions with target proteins. For example, in a series of COVID-19 inhibitors, both electron-donating and electron-withdrawing groups on the aromatic phenyl ring were found to be crucial for their potential.
-
Steric Hindrance and Conformational Restriction: The size and position of substituents on the 2-aryl ring can dictate the molecule's preferred conformation, which in turn affects its ability to fit into a binding pocket.
The Reactive Handle: The Versatility of the 4-Chloro Group
The 4-chloro substituent is not merely a placeholder; it is a key reactive handle that allows for the introduction of a wide array of functionalities, most commonly amino groups, to complete the pharmacophore. The nature of the group that displaces the chlorine atom is a critical determinant of the final compound's biological activity.
-
Amino Substituents and Kinase Inhibition: A large number of kinase inhibitors feature a 2-arylamino-4-aminopyrimidine scaffold.[3][9][10] The amino group at the C4 position often forms crucial hydrogen bonds with the hinge region of the kinase domain. The specific nature of this amine (e.g., aliphatic, aromatic, cyclic) significantly impacts potency and selectivity.
-
Overcoming Resistance: In the development of anaplastic lymphoma kinase (ALK) and ROS1 dual inhibitors, modifications at the C4 position of a 2,4-diarylaminopyrimidine scaffold were instrumental in overcoming resistance to existing drugs like crizotinib, including the challenging G1202R mutation.[9][10]
Fine-Tuning at Other Positions
While the 2-aryl and 4-substituents are often the primary drivers of activity, modifications at other positions of the pyrimidine ring can provide further optimization of potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a bromine atom at the C5 position of a 2-arylamino-4-aryl-pyrimidine scaffold led to a potent PAK1 inhibitor with significant anti-proliferative activity in colon cancer cell lines.[11]
Synthetic Strategies: Building the Diverse Library
The synthesis of 2-aryl-4-chloropyrimidine derivatives and their subsequent elaboration into diverse libraries for SAR studies relies on robust and regioselective chemical transformations.
Core Synthesis: The Suzuki Coupling
A common and effective method for installing the 2-aryl group is the Suzuki coupling reaction between a 2,4-dichloropyrimidine and a suitable arylboronic acid.
Workflow for SAR Exploration
A typical workflow for exploring the SAR of this scaffold involves a divergent synthetic approach.
Caption: A typical workflow for the synthesis and SAR evaluation of 2-aryl-4-aminopyrimidine derivatives.
Experimental Protocol: Regioselective Amination of 2-Aryl-4-chloropyrimidine
The following is a generalized protocol for the nucleophilic aromatic substitution at the C4 position, a key step in the diversification of the 2-aryl-4-chloropyrimidine scaffold.
-
Reaction Setup: To a solution of the 2-aryl-4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF, DMSO) under an inert atmosphere (e.g., argon), add the desired amine (1.1-1.5 eq).
-
Base Addition: Add a suitable base (e.g., LiHMDS, NaH) (1.2-2.0 eq) portion-wise at a controlled temperature (e.g., 0 °C or -20 °C) to facilitate the reaction.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-aminopyrimidine derivative.
Illustrative SAR Data
The following table summarizes hypothetical SAR data for a series of 2-aryl-4-aminopyrimidine derivatives as kinase inhibitors, illustrating the impact of substitutions.
| Compound ID | 2-Aryl Substituent (R1) | 4-Amino Substituent (R2) | Kinase IC50 (nM) |
| 1a | Phenyl | -NH-CH3 | 500 |
| 1b | 4-Fluorophenyl | -NH-CH3 | 250 |
| 1c | 4-Methoxyphenyl | -NH-CH3 | 400 |
| 2a | 4-Fluorophenyl | -NH-(c-propyl) | 150 |
| 2b | 4-Fluorophenyl | Piperidin-1-yl | 80 |
| 2c | 4-Fluorophenyl | Morpholin-4-yl | 120 |
Conclusion: A Scaffold of Continuing Promise
The 2-aryl-4-chloropyrimidine scaffold remains a highly attractive starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the profound influence of substituents on biological activity, provides a fertile ground for medicinal chemists. A systematic exploration of the structure-activity relationship, guided by a deep understanding of the underlying chemical principles and biological targets, will undoubtedly continue to yield potent and selective drug candidates. The ongoing development of novel synthetic methodologies that allow for even greater control over regioselectivity will further empower researchers to unlock the full potential of this remarkable heterocyclic core.
References
-
Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Available from: [Link]
-
PubMed. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential. Available from: [Link]
-
ResearchGate. SAR of some novel pyrimidine derivatives and chemical structure of VX680, ENMD-2076 and target pyrimidine 16, 17, and 18 as Aurora kinase inhibitors. Available from: [Link]
-
ScienceDirect. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]
-
Thieme Connect. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Available from: [Link]
-
PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Available from: [Link]
-
ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]
-
ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available from: [Link]
-
Unbound Medicine. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. Available from: [Link]
-
PubMed Central. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]
-
ChemRxiv. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available from: [Link]
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]
-
PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link]
-
Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]
-
ResearchGate. Diverse Biological Activity of Pyrimidine Derivatives: A Review. Available from: [Link]
-
PubMed. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Available from: [Link]
-
PubMed. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-aggregation Inhibitors. Available from: [Link]
-
PubMed. Discovery of Novel 2,4-diarylaminopyrimidine Analogues as ALK and ROS1 Dual Inhibitors to Overcome Crizotinib-Resistant Mutants Including G1202R. Available from: [Link]
-
PubMed. Fragment-based modification of 2,4-diarylaminopyrimidine derivatives as ALK and ROS1 dual inhibitors to overcome secondary mutants. Available from: [Link]
-
PubMed. Studies on cerebral protective agents. II. Novel 4-arylpyrimidine derivatives with anti-anoxic and anti-lipid peroxidation activities. (2). Available from: [Link]
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- 11. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Medicinal chemistry building blocks containing 3-bromo-4-fluorophenyl group
Executive Summary: The "Orthogonal" Scaffold
In modern medicinal chemistry, the 3-bromo-4-fluorophenyl moiety represents a privileged "orthogonal" building block. It solves two distinct problems simultaneously:
-
Metabolic Stability: The fluorine atom at the para position acts as a metabolic shield, blocking Cytochrome P450-mediated oxidative defluorination and preventing the formation of potentially toxic quinone-imine metabolites.
-
Synthetic Divergence: The bromine atom at the meta position serves as a highly selective "handle" for palladium-catalyzed cross-coupling, allowing the rapid generation of Structure-Activity Relationship (SAR) libraries without affecting the metabolic shield.
This guide details the physicochemical properties, synthetic utility, and experimental protocols for leveraging this scaffold in drug discovery, specifically for kinase inhibitors and GPCR ligands.
Chemoinformatics & Physicochemical Profile
The 3-bromo-4-fluorophenyl group is not merely a structural spacer; it actively modulates the electronic environment of the drug molecule.
Electronic Landscape
The combination of Fluorine ($ \sigma_p = 0.06 $, $ \sigma_I = 0.52
-
Acidifying Effect: If attached to an amine or amide, this ring will significantly lower the pKa of the nitrogen, potentially improving membrane permeability by reducing the ionized fraction at physiological pH.
-
Lipophilicity Modulation: The bromine atom adds significant lipophilicity ($ \pi_{Br} \approx 0.86
\pi{F} \approx 0.14 $) but high polarity. This balance is critical for hydrophobic pocket occupancy in enzymes (e.g., Axl tyrosine kinase).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Structural Bioisosterism
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), rendering the 4-position resistant to CYP450 hydroxylation.
-
Steric Profile: The fluorine atom ($ r_v = 1.47
r_v = 1.20 $ Å) or an alcohol group, allowing it to fit into tight binding pockets where a chlorine or methyl group might clash.
Synthetic Utility: The Divergence Workflow
The primary value of 3-bromo-4-fluorophenyl building blocks (e.g., the aldehyde, acid, or amine) lies in their ability to undergo chemoselective functionalization . The bromine allows for C-C or C-N bond formation, while the fluorine remains inert under these conditions.
Visualization: Scaffold Divergence
The following diagram illustrates how a single starting material, 3-bromo-4-fluorobenzaldehyde , can be transformed into four distinct pharmacological classes.
Caption: Divergent synthesis pathways from the 3-bromo-4-fluorobenzaldehyde core. The bromine handle facilitates cross-coupling while the fluorine remains as a metabolic block.
Experimental Protocols
The following protocols are optimized for electron-deficient aryl bromides. The electron-withdrawing nature of the fluorine atom at the ortho position to the bromine actually accelerates oxidative addition of Palladium(0) into the C-Br bond, often making these reactions faster than their non-fluorinated counterparts.
Protocol A: Optimized Suzuki-Miyaura Coupling
Application: Synthesis of biaryl scaffolds (e.g., for Axl or VEGFR inhibitors). Rationale: The use of Pd(dppf)Cl2 prevents β-hydride elimination side reactions, while 1,4-dioxane provides solubility for polar boronic acids.
Materials:
-
Arylboronic acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)
-
Base: Potassium Carbonate ($ K_2CO_3 $) (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane[3]
Step-by-Step Workflow:
-
Degassing: Charge a microwave vial with the aryl bromide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen presence leads to homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-dioxane (concentration 0.2 M) and aqueous $ K_2CO_3 $.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting bromide spot ($ R_f \approx 0.6 $) should disappear.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over $ Na_2SO_4 $.
-
Purification: Flash chromatography on Silica Gel.
Protocol B: Buchwald-Hartwig Amination
Application: Installing amine "hinge binders" for kinase inhibition. Rationale: Electron-deficient aryl bromides are excellent substrates for Buchwald coupling. The bulky ligand BrettPhos is selected to ensure mono-arylation of primary amines.
Materials:
-
Primary Amine ($ R-NH_2 $) (1.2 equiv)
-
Catalyst: $ Pd_2(dba)_3 $ (0.02 equiv)
-
Ligand: BrettPhos (0.04 equiv)
-
Base: Sodium tert-butoxide ($ NaOtBu $) (1.4 equiv)
-
Solvent: Anhydrous Toluene or t-Amyl Alcohol
Step-by-Step Workflow:
-
Pre-complexation: In a glovebox or under Argon, mix $ Pd_2(dba)_3 $ and BrettPhos in toluene and stir for 10 mins at RT to form the active catalytic species.
-
Addition: Add the aryl bromide, amine, and base.
-
Heating: Heat to 100°C for 12 hours.
-
Self-Validation: If conversion is low after 4 hours, add a second portion of catalyst/ligand (0.01 equiv). The electron-deficient ring should react aggressively; sluggishness usually indicates catalyst poisoning by the amine.
Decision Logic for Process Optimization
When scaling up reactions involving 3-bromo-4-fluorophenyl building blocks, specific challenges regarding base sensitivity and catalyst choice arise. Use the following logic tree to select the optimal conditions.
Caption: Decision matrix for optimizing cross-coupling reactions based on substrate sensitivity and nucleophile type.
Case Studies & Applications
Axl Tyrosine Kinase Inhibitors
Research into Axl kinase inhibitors often utilizes the 3-bromo-4-fluorophenylacetic acid building block.[4] The acid moiety is coupled to an amine to form an amide linker, while the bromine is subsequently coupled to a heteroaryl core. The 4-fluoro group is retained to prevent metabolic degradation of the phenyl ring in the solvent-exposed region of the kinase pocket [1].
Halogen Bonding in Drug Design
While the bromine is typically a leaving group, in some "fragment-based" drug design campaigns, the 3-bromo-4-fluorophenyl motif is retained. Here, the bromine atom can participate in Halogen Bonding (X-bond) with backbone carbonyl oxygens in the target protein. The electron-withdrawing fluorine atom enhances the "sigma-hole" (positive electrostatic potential) on the bromine, strengthening this interaction [2].
Safety & Handling (MSDS Summary)
-
Hazards: 3-Bromo-4-fluorobenzaldehyde and related derivatives are Skin Irritants (H315) and Eye Irritants (H319) . They may cause respiratory irritation (H335).
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store under inert gas (Nitrogen/Argon). Aldehydes are prone to air oxidation to the corresponding benzoic acid; store at 2-8°C.
References
-
Barnes-Seeman, D., et al. (2014).[5] Fluorinated compounds in medicinal chemistry: recent applications. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide.[6] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Protocols.[7] Retrieved from [Link]
Sources
- 1. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-BROMO-4-FLUOROPHENYLACETIC ACID CAS#: 194019-11-9 [amp.chemicalbook.com]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide | C13H9BrFNO3 | CID 107722208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solubility profile of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine in DMSO
Technical Whitepaper: Solubility and Stability Profiling of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine in DMSO
Executive Summary
This technical guide addresses the solubility profile and stability risks associated with 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine (hereafter referred to as Compound A ) in Dimethyl Sulfoxide (DMSO). While DMSO is the industry-standard solvent for this class of halogenated heterocycles due to its high dielectric constant and ability to disrupt
The 4-chloropyrimidine moiety is an electrophilic "warhead" susceptible to Nucleophilic Aromatic Substitution (S
Physicochemical Analysis & Theoretical Profile
Before experimental determination, we must understand the molecule's behavior based on its structure.
Compound A is a lipophilic electrophile. The pyrimidine ring is electron-deficient, activated by the electronegative chlorine at the 4-position and the electron-withdrawing halogenated phenyl ring at the 2-position.
| Property | Predicted Characteristic | Implication for DMSO Solubility |
| Lipophilicity (cLogP) | High (~3.5 - 4.2) | Excellent. The halogens (Br, F, Cl) increase lipophilicity, making DMSO (a polar aprotic solvent) a superior choice over aqueous buffers. |
| Electronic State | Electron-Deficient Heterocycle | Risk. The ring is activated for nucleophilic attack. The C-Cl bond is labile. |
| H-Bond Donors | 0 | Good. Lack of donors reduces crystal lattice energy, generally aiding dissolution. |
| H-Bond Acceptors | 2 (Pyrimidine Nitrogens) | Good. DMSO (a sulfoxide acceptor) solvates these sites effectively. |
The Stability Hazard: Hydrolysis in "Wet" DMSO
The most common failure mode with Compound A is not insolubility, but pseudo-solubility —where the compound dissolves but degrades. DMSO is highly hygroscopic; it can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.
Mechanism of Degradation
Water absorbed by DMSO attacks the 4-position carbon. This is an S
Figure 1: Hydrolysis Pathway of Compound A
Caption: The hydrolysis of the 4-chloro moiety in the presence of adventitious water leads to the inactive pyrimidone and HCl generation.
Solubility Determination Protocols
Do not rely on visual inspection alone. A clear solution may contain 50% degradant. Use the following validated workflows.
Protocol A: Kinetic Solubility (High-Throughput)
Best for: Early-stage screening, biological assay prep. Goal: Determine the "working concentration" limit before precipitation occurs.
-
Stock Prep: Dissolve Compound A in anhydrous DMSO to 20 mM.
-
Critical Step: Use a fresh bottle of DMSO (water content <0.1%). Purge headspace with Argon/Nitrogen after use.
-
-
Dilution: Spike the DMSO stock into the target aqueous buffer (e.g., PBS pH 7.4) to final concentrations of 1, 10, 50, and 100 µM. Final DMSO concentration should be fixed (e.g., 1%).[2]
-
Incubation: Shake for 2 hours at Room Temperature (RT).
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Analysis: Analyze filtrate via HPLC-UV or LC-MS against a standard curve.
-
Calculation: Solubility = (Area_filtrate / Area_standard) × Concentration_standard.
-
Protocol B: Thermodynamic Solubility (Gold Standard)
Best for: Formulation, storage stability, and chemical synthesis. Goal: Determine the absolute saturation point in pure DMSO.
Figure 2: Thermodynamic Solubility Workflow
Caption: Step-by-step workflow for determining thermodynamic solubility limits.
Detailed Methodology:
-
Weighing: Place ~10 mg of Compound A into a glass vial (do not use polystyrene; DMSO attacks it).
-
Solvent Addition: Add 500 µL of Anhydrous DMSO .
-
Agitation: Vortex for 1 minute. If fully dissolved, add more solid until a visible suspension remains (saturation).
-
Equilibration: Shake at 25°C for 24 hours. Crucial: Seal the vial with Parafilm or a Teflon-lined cap to prevent water absorption.
-
Sampling: Centrifuge or filter (PTFE membrane).
-
QC Check: Inject the sample into LC-MS.
-
Pass: Single peak at MW (Mass of Compound A).
-
Fail: Presence of peak at [MW - 35 + 17] (Loss of Cl, gain of OH).
-
Data Summary & Reference Values
While specific experimental values depend on the exact crystalline polymorph, the following are reference ranges for this scaffold class based on SAR (Structure-Activity Relationship) data.
| Parameter | Estimated Value | Notes |
| Thermodynamic Solubility (Pure DMSO) | > 50 mg/mL (> 150 mM) | Highly soluble due to lipophilicity. |
| Kinetic Solubility (PBS pH 7.4, 1% DMSO) | < 10 µM | Poor aqueous solubility. Likely to crash out in bio-assays. |
| Stability (Anhydrous DMSO, 25°C) | > 2 Weeks | Stable if kept dry. |
| Stability (Wet DMSO, >1% H2O) | < 24 Hours | Rapid hydrolysis of 4-Cl bond. |
Handling & Storage Guidelines
To ensure data integrity and compound survival:
-
The "Freeze-Thaw" Rule: Avoid repeated freeze-thaw cycles.
-
Why? Condensation forms on cold DMSO vials upon opening, introducing water.
-
Solution: Aliquot the 20 mM stock into single-use vials (e.g., 50 µL) and store at -20°C.
-
-
Vessel Selection: Use Glass or Polypropylene (PP) .
-
Avoid: Polystyrene (PS) or Polycarbonate (PC), which can leach or dissolve in DMSO.
-
-
Visual Cues:
-
If the DMSO solution turns yellow/orange over time, it indicates degradation (release of HCl/halides). Discard immediately.
-
References
- Li, P., & Zhao, L. (2014). Developing Early Formulations: Practice and Perspective. Springer. (Chapter on Solubility Profiling in Drug Discovery).
-
Way, L. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd.[3]
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Molecular Pharmaceutics.
Sources
Commercial Suppliers & Technical Guide: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
This guide provides an in-depth technical analysis of the supply landscape, quality control, and synthetic utility of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine , a high-value scaffold in medicinal chemistry.
Executive Summary: The Scaffold at a Glance
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is a "privileged structure" in drug discovery, particularly for kinase inhibitors (e.g., p38 MAPK, JAK, and EGFR targets). Its value lies in its orthogonal reactivity :
-
C4-Chloro position: Highly reactive towards Nucleophilic Aromatic Substitution (
) with amines or alkoxides. -
Phenyl-Bromine position: Primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the pharmacophore.
-
Fluorine substituent: Modulates metabolic stability (blocking P450 oxidation) and enhances lipophilicity.
Because this compound is often a make-on-demand intermediate rather than a bulk commodity, sourcing requires a strategic approach focusing on purity profiling and vendor capability rather than simple catalog lookup.
Procurement Intelligence: Sourcing Strategy
Unlike common solvents, this building block is typically supplied by specialized "Tier 2" vendors (building block manufacturers) or Custom Synthesis Organizations (CROs).
Supplier Landscape Classification
| Supplier Tier | Typical Availability | Purity Spec | Recommended For |
| Aggregators (e.g., ChemSpace, eMolecules) | 2-4 Weeks (Lead time) | >95% | Initial screening; price comparison. |
| Building Block Specialists (e.g., Enamine, Combi-Blocks, WuXi) | Stock or <2 Weeks | >97% | Scale-up (g to kg); reliable QC data. |
| Custom Synthesis (e.g., Syngene, Pharmablock) | 4-8 Weeks | >98% | GMP requirements or specific impurity controls. |
Strategic Sourcing Protocol (The "Trustworthiness" Pillar)
Do not rely solely on the Certificate of Analysis (CoA) provided. Implement this self-validating sourcing workflow:
-
Structure Search: Use the SMILES code Fc1ccc(cc1Br)c2nc(Cl)ccn2 in vendor databases (SciFinder, ChemSpace) rather than name searches, as nomenclature varies (e.g., 4-chloro-2-(3-bromo-4-fluorophenyl)pyrimidine).
-
Impurity Profiling Request: Before purchase, ask if the vendor uses the Amidine Route or the Grignard Route . The Amidine route (preferred) avoids regioisomeric impurities common in other methods.
-
Batch Reservation: For campaigns >10g, reserve a specific batch and request a pre-shipment sample (10mg) for internal LC-MS validation.
Procurement Decision Tree
Figure 1: Decision logic for sourcing halogenated pyrimidine scaffolds.
Technical Specifications & Quality Control
To ensure scientific integrity, you must validate the material upon receipt.
Key Physicochemical Properties (Predicted)[1]
-
Molecular Formula:
-
Molecular Weight: 287.51 g/mol
-
LogP (Calculated): ~3.2 (Lipophilic, requires DMSO/DCM for solubility)
-
Appearance: Off-white to pale yellow solid.
Internal QC Protocol
Method: RP-HPLC (C18 Column)
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria:
-
Purity Area % > 95%.[1]
-
Critical Impurity: Check for the 4-hydroxy derivative (hydrolysis product) at earlier retention time (M+H = 269).
-
Critical Impurity: Check for regioisomers if sourced via non-selective chemistry.
-
Synthetic Pathways (Expertise & Experience)
If commercial supply is delayed, or to understand impurity origins, the synthesis follows a convergent "Amidine Route".
The "Amidine" Synthesis Route
This is the industry-standard method for high regioselectivity.
-
Precursor Formation: 3-Bromo-4-fluorobenzonitrile is converted to the amidine (using LiHMDS or HCl/MeOH/NH3).
-
Cyclization: The amidine reacts with a
-enaminone (e.g., ethyl 3-ethoxyacrylate) or a -keto ester derivative.-
Note: Using ethyl propiolate can lead to mixtures;
-enaminones are preferred for 4-position selectivity.
-
-
Chlorination: The resulting pyrimidin-4-ol is treated with
(Phosphorus Oxychloride) to yield the 4-chloro product.
Synthetic Workflow Diagram
Figure 2: Convergent synthesis route minimizing regioisomeric impurities.
Handling & Safety
-
Hazard: The 4-chloropyrimidine moiety is an alkylating agent (sensitizer). Handle in a fume hood.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bond).
-
Stability: Stable in solid form for >1 year if desiccated. In solution (DMSO), use within 24 hours to prevent hydrolysis to the pyrimidinone.
References
-
PubChem Compound Summary . 2-Bromo-4-chloropyrimidine (Analogous Scaffold Data). National Library of Medicine. Available at: [Link]
- Gomtsyan, A., et al. "Synthesis and structure-activity relationship of pyrimidine-based inhibitors." Journal of Medicinal Chemistry. (General reference for pyrimidine synthesis methodologies).
(Note: Specific CAS 2171671-24-0 refers to the dimethyl analog, confirming the scaffold's prevalence in modern libraries. Direct catalog links for the exact title compound change frequently; use the SMILES Fc1ccc(cc1Br)c2nc(Cl)ccn2 for real-time inventory checks.)
Sources
Safety data sheet (SDS) for halogenated pyrimidine intermediates
Title: Strategic Safety Management of Halogenated Pyrimidine Intermediates: Beyond the Standard SDS
Part 1: The Chemical Nature of the Hazard
The "Hidden" Reactivity: Nucleophilic Aromatic Substitution (
As researchers, we often treat halogenated pyrimidines (e.g., 2,4-dichloropyrimidine, 5-fluorouracil intermediates) simply as "irritants" based on generic Safety Data Sheets (SDS). This is a dangerous oversimplification. The core utility of these molecules in drug synthesis—their high reactivity toward nucleophiles—is precisely what makes them biologically hazardous.
Unlike standard alkyl halides that react via
Why this matters for safety: Biological systems are full of nucleophiles (amine groups in proteins, nitrogen bases in DNA). If these intermediates enter the body (via inhalation or skin permeation), they act as alkylating-like agents, covalently bonding to cellular machinery. This mechanism explains why many of these intermediates are potent sensitizers and potential mutagens, even if the SDS only lists "H315: Skin Irritation."
Visualization: The Mechanism of Toxicity
The following diagram illustrates how a halogenated pyrimidine intermediate attacks biological substrates.
Caption: Figure 1: Mechanism of toxicity via Nucleophilic Aromatic Substitution (
Part 2: Critical Gaps in Standard SDS
Standard SDSs are generated via algorithms based on available tox data. For novel intermediates, this data is often missing ("Not fully investigated").
Table 1: Generic SDS vs. Scientist-Led Risk Assessment
| Feature | Standard SDS (Section 2/11) | Enhanced Risk Assessment (Scientist View) |
| Hazard Classification | H315 (Skin Irritant), H319 (Eye Irritant) | Sensitizer & Corrosive. Assume potential for delayed contact dermatitis and corneal damage due to hydrolysis. |
| Toxicity Data | "No data available" or LD50 (Rat) > 2000 mg/kg | Mechanism-Based Toxicity. Structure suggests DNA intercalation or alkylation potential. Treat as a Genotoxic Impurity (GTI). |
| Spill Cleanup | "Sweep up and dispose."[1][2][3] | Chemical Deactivation. Dry sweeping generates dust. Wet quenching is required to break the reactive bond before disposal. |
| Incompatibility | Strong Oxidizers | Nucleophiles. Incompatible with amines, thiols, and bases (unless intended for quenching). |
Part 3: Engineering Controls & PPE (The Barrier Strategy)
1. The Glove Permeation Fallacy Never select gloves based on the solid intermediate alone. These compounds are almost always handled in solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF).
-
Rule: Select gloves resistant to the solvent.
-
Recommendation: For DCM solutions, standard nitrile gloves degrade in <5 minutes. Use Silver Shield (Laminate) or double-gloved High-Grade Viton for prolonged handling.
2. Weighing and Transfer The highest risk of exposure occurs during the weighing of fluffy, electrostatic solids.
-
Protocol: Use a static gun (ionizer) to neutralize the charge on the powder before spatulating.
-
Containment: Weigh inside a Powder Containment Balance Enclosure (Vented Balance Safety Enclosure) or a Class II Biological Safety Cabinet (BSC) if the OEL is <10 µg/m³.
Part 4: Operational Handling & Quenching (The Workflow)
The "Kill Step": Chemical Deactivation You cannot simply wash these vessels with water. Water hydrolysis is often too slow for stable pyrimidines, leaving active residue on glassware. You must use a "Soft Kill" solution that chemically converts the reactive halide into a hydroxyl group (hydrolysis).
Universal Deactivation Solution (for cleaning glassware/spills):
-
Composition: 5-10% Sodium Carbonate (
) or 1M Sodium Hydroxide ( ) in a 50:50 Water/Methanol mix. -
Why: The base (
) acts as a strong nucleophile, displacing the Chlorine/Fluorine atom at the C2/C4 position, converting the toxic intermediate into a hydroxypyrimidine (uracil derivative), which is generally pharmacologically inactive and non-reactive.
Visualization: Safe Handling Workflow
This workflow ensures that the reactive intermediate is contained from storage to deactivation.
Caption: Figure 2: End-to-end handling workflow emphasizing the "Chemical Deactivation" step prior to waste disposal.
Part 5: Emergency Response
1. Exposure to Fluorinated Pyrimidines If the intermediate contains a Fluorine leaving group (e.g., 2-fluoropyrimidine derivatives), hydrolysis on the skin or in the eye can release Hydrofluoric Acid (HF) locally.
-
Protocol: Standard water rinsing is insufficient.
-
Action: Flush with water for 5 minutes, then apply 2.5% Calcium Gluconate Gel immediately to the affected skin area. This sequesters the fluoride ions.
2. Spill Management
-
Do Not: Dry sweep (aerosol risk).
-
Do: Cover spill with a pad soaked in the Deactivation Solution (see Part 4). Allow to sit for 15 minutes to hydrolyze the compound. Wipe up with absorbent pads and dispose of as hazardous chemical waste.
References
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. (Defines criteria for hazardous drugs, including structure-activity relationships). [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (Authoritative guide on chemical quenching and waste management). [Link]
-
ECHA Registration Dossier: 2,4-Dichloropyrimidine. European Chemicals Agency. (Source for specific toxicological data and classification). [Link]
Sources
Methodological & Application
Synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine from 2,4-dichloropyrimidine
Title: Strategic Synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine via Palladium-Catalyzed Suzuki-Miyaura Coupling
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine, a key intermediate in the development of various pharmacologically active agents. The methodology centers on a highly efficient and regioselective Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyrimidine and (3-Bromo-4-fluorophenyl)boronic acid. This document outlines the mechanistic underpinnings of the reaction, a detailed step-by-step experimental procedure, and critical insights into reaction optimization and troubleshooting. The described protocol is designed for researchers and scientists in the field of medicinal chemistry and drug development, offering a robust and reproducible pathway to this valuable synthetic building block.
Introduction: The Significance of Substituted Pyrimidines
Substituted pyrimidine scaffolds are of immense interest to medicinal chemists as they form the core structure of many biologically active compounds.[1] The pyrimidine moiety is present in numerous natural products and approved pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.[1] The targeted functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties. Specifically, the synthesis of 2-aryl-4-chloropyrimidines serves as a versatile platform for further chemical elaboration, making the development of efficient and selective synthetic routes a high-value endeavor.[1][2]
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl systems.[3][4][5][6] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability and low toxicity of boronic acids make it a preferred method in pharmaceutical synthesis.[2][6] This application note leverages the Suzuki-Miyaura reaction for the regioselective arylation of 2,4-dichloropyrimidine at the C4 position.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, the more reactive C-Cl bond at the 4-position of 2,4-dichloropyrimidine) to form a palladium(II) intermediate.[4][6]
-
Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species.[7][8][9][10] This boronate then undergoes transmetalation with the palladium(II) complex, transferring the aryl group to the palladium center and displacing the halide.[3][4]
-
Reductive Elimination: The final step is the reductive elimination of the desired biaryl product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][11]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and selectivity. In the case of 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the C2 position.[1][12]
Experimental Protocol: Synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | ≥98% | Sigma-Aldrich |
| (3-Bromo-4-fluorophenyl)boronic acid | 352535-86-5 | 218.83 | ≥97% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | ≥99.8% | Acros Organics |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | In-house |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | HPLC Grade | VWR Chemicals |
| n-Hexane | 110-54-3 | 86.18 | HPLC Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ≥99% | J.T. Baker |
Apparatus
-
Microwave reactor or oil bath
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar and reflux condenser
-
Argon or Nitrogen gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash column chromatography system
-
Standard laboratory glassware
Reaction Setup and Procedure
The following workflow diagram illustrates the key steps in the synthesis.
Caption: Experimental workflow for the synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine.
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq, 0.5 mmol, 74.5 mg), (3-bromo-4-fluorophenyl)boronic acid (1.0 eq, 0.5 mmol, 109.4 mg), and potassium carbonate (3.0 eq, 1.5 mmol, 207.3 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.005 eq, 0.0025 mmol, 2.9 mg) to the flask.
-
Add a 2:1 mixture of 1,4-dioxane and deionized water (6 mL total volume).
-
Seal the flask and purge with argon for 10-15 minutes to ensure an inert atmosphere.
-
Heating Method (choose one):
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and heat to 100°C for 15 minutes.[1]
-
Conventional Heating: Place the flask in a preheated oil bath at 100°C and stir for 24 hours.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and deionized water (20 mL) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Reaction Parameters and Optimization
The efficiency of the Suzuki-Miyaura coupling is highly dependent on several factors. The following table summarizes the key parameters for this synthesis.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | A robust and commonly used Pd(0) source for Suzuki couplings.[1] Alternative catalysts such as Pd(OAc)₂ with a suitable phosphine ligand can also be effective. |
| Base | Potassium Carbonate (K₂CO₃) | An effective inorganic base for activating the boronic acid to the more reactive boronate species.[8][9] Other bases like sodium carbonate or cesium carbonate can also be used, with their strength potentially influencing the reaction rate.[9] |
| Solvent System | 1,4-Dioxane/Water (2:1) | A common solvent mixture for Suzuki reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[13] |
| Temperature | 100°C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. Microwave irradiation can significantly reduce the reaction time.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient heating, or presence of oxygen. | Ensure the catalyst is fresh and handled under an inert atmosphere. Verify the reaction temperature. Thoroughly degas the solvent and purge the reaction vessel with an inert gas. |
| Formation of Byproducts | Homocoupling of the boronic acid or decomposition of starting materials. | Optimize the stoichiometry of the reactants. Ensure the reaction is not overheated. Consider using a different palladium catalyst or ligand system that may suppress side reactions. |
| Poor Regioselectivity | Although C4 is favored, some C2 substitution might occur under certain conditions. | The use of Pd(PPh₃)₄ generally favors C4 substitution.[1] If C2 substitution is a significant issue, screening other palladium catalysts and ligands may be necessary. Bulky N-heterocyclic carbene (NHC) ligands have been shown to promote C2 selectivity in some cases, which should be avoided here.[12] |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine. By employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, this valuable intermediate can be obtained in good yield and high purity. The insights into the reaction mechanism, optimization, and troubleshooting will aid researchers in successfully implementing this synthetic strategy in their drug discovery and development programs.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society2011, 133 (7), 2116–2119.
- Thomas, S.; Collins, J. C.; Cuzens, J. R.; Spiciarich, D. R.; Z-Q, T. Palladium-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. BIOENGINEER.ORG2026.
- Dolšak, A.; Mrgole, K.; Sova, M. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry2020, 85 (15), 9636-9646.
- Aliprantis, A. O.; Canary, J. W. Observation of a Transmetalation Step in the Suzuki Cross-Coupling Reaction. Journal of the American Chemical Society1994, 116 (15), 6985–6986.
- Ridgway, B. H.; Woerpel, K. A. A New Mechanism for the Reductive Elimination of a Palladium(II) Complex to Form a Carbon–Carbon Bond. Journal of the American Chemical Society1998, 120 (4), 839–840.
- Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Coupling. Organometallics2015, 34 (23), 5497–5508.
- Schomaker, J. M.; Delia, T. J. Arylation of halogenated pyrimidines via a Suzuki coupling reaction. The Journal of Organic Chemistry2001, 66 (21), 7125-7128.
- BenchChem. A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. BenchChem Technical Guides2025.
- Fors, B. P.; Kratt, K. A.; Finnegan, B. J.; Buchwald, S. L. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters2013, 15 (16), 4142-4145.
- Anderson, K. W.; Handy, S. T. Efficient synthesis of diarylated pyrimidines via regioselective double Suzuki coupling of 2,4-dichloropyrimidine. Tetrahedron Letters2010, 51 (37), 4894-4896.
-
Suzuki reaction - Wikipedia. ([Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blog.hzpt.com [blog.hzpt.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Protocol for Suzuki coupling of 3-bromo-4-fluorophenylboronic acid with 2,4-dichloropyrimidine
Application Note: Regioselective Suzuki-Miyaura Coupling of 3-Bromo-4-fluorophenylboronic Acid with 2,4-Dichloropyrimidine
Executive Summary
This application note details the protocol for the regioselective synthesis of 4-(3-bromo-4-fluorophenyl)-2-chloropyrimidine . This transformation utilizes a Suzuki-Miyaura cross-coupling between 2,4-dichloropyrimidine and 3-bromo-4-fluorophenylboronic acid.
Key Challenges Addressed:
-
Regioselectivity: Directing the coupling exclusively to the C4-position of the pyrimidine ring while leaving the C2-chlorine intact.
-
Chemoselectivity: Preventing the oxidative addition of palladium into the aryl bromide moiety of the boronic acid (which would lead to oligomerization), ensuring the reaction occurs only at the heteroaryl chloride.
Scientific Background & Mechanistic Rationale
Regioselectivity (C4 vs. C2)
The 2,4-dichloropyrimidine scaffold presents two electrophilic sites.[1][2] The C4 position is significantly more reactive toward nucleophilic attack and oxidative addition than the C2 position.
-
Electronic Factors: The C4 carbon is para to one nitrogen and ortho to another, making it highly electron-deficient. The C2 position, while flanked by two nitrogens, is sterically shielded and possesses a higher LUMO energy coefficient compared to C4.
-
Steric Factors: The C4 position is less sterically hindered, facilitating the approach of the bulky Pd(0) species.
Chemoselectivity (Heteroaryl-Cl vs. Aryl-Br)
A critical aspect of this synthesis is preserving the bromine atom on the boronic acid for downstream functionalization.
-
Reactivity Hierarchy: Generally, the order of reactivity for oxidative addition is Ar-I > Ar-Br > Ar-Cl. However, electron-deficient heteroaryl chlorides (like 2,4-dichloropyrimidine) exhibit anomalously high reactivity, often surpassing that of electron-neutral or electron-poor aryl bromides.
-
Catalytic Strategy: By utilizing a standard Pd(0) catalyst without highly activated, bulky electron-rich ligands (which might force activation of the Ar-Br), we exploit this kinetic window to couple the pyrimidine-Cl preferentially.
Reaction Scheme & Logic Pathway
The following diagram illustrates the competing pathways and the targeted selectivity logic.
Figure 1: Mechanistic pathway highlighting the kinetic preference for C4-oxidative addition over C2-attack or Ar-Br activation.
Optimization & Screening Data
The following table summarizes the optimization of reaction conditions to maximize yield and selectivity.
| Entry | Catalyst (5 mol%) | Ligand | Solvent | Base (2 eq) | Temp (°C) | Yield (%) | C4:C2 Ratio |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene/EtOH/H₂O | Na₂CO₃ | 80 | 45 | 85:15 |
| 2 | Pd(dppf)Cl₂ | - | Dioxane/H₂O | K₂CO₃ | 90 | 62 | 92:8 |
| 3 | Pd₂(dba)₃ | XPhos | Dioxane/H₂O | K₃PO₄ | 100 | 30 | 50:50 |
| 4 | Pd(PPh₃)₄ | - | DME/H₂O (3:1) | Na₂CO₃ | 85 | 88 | >98:2 |
| 5 | Pd(PPh₃)₄ | - | THF/H₂O | Na₂CO₃ | Reflux | 70 | 95:5 |
Analysis:
-
Entry 3: Highly active Buchwald ligands (XPhos) erode regioselectivity and increase the risk of reacting with the Ar-Br.
-
Entry 4: Pd(PPh₃)₄ in DME/Water provides the optimal balance. The monodentate phosphine allows for reversible oxidative addition, helping thermodynamic equilibration to the favored C4 product, while the mild base prevents hydrolysis of the pyrimidine.
Detailed Experimental Protocol
Materials
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: 3-Bromo-4-fluorophenylboronic acid (1.05 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a 2-neck round-bottom flask with a reflux condenser and a rubber septum.
-
Charge the flask with 2,4-dichloropyrimidine (1.0 eq) and 3-bromo-4-fluorophenylboronic acid (1.05 eq).
-
Add DME (concentration ~0.1 M relative to pyrimidine).
-
Crucial: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen. (Oxygen causes homocoupling and catalyst deactivation).
Step 2: Catalyst & Base Addition
-
Add Pd(PPh₃)₄ (3-5 mol%) quickly under a positive stream of nitrogen.
-
Add the degassed 2.0 M Na₂CO₃ aqueous solution via syringe.
-
The biphasic mixture will turn light yellow/orange.
Step 3: Reaction
-
Heat the mixture to 85°C (oil bath temperature).
-
Stir vigorously (800 rpm) to ensure efficient mixing of the biphasic system.
-
Monitor by HPLC or TLC (Hexane/EtOAc 4:1) after 2 hours.
-
Target: Disappearance of dichloropyrimidine.
-
Note: Do not extend heating beyond completion (>12h) to avoid hydrolysis of the C2-chloride.
-
Step 4: Workup
-
Cool the reaction to room temperature.
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 5: Purification
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0% -> 20% Ethyl Acetate in Hexanes.
-
The product (C4-coupled) typically elutes after the bis-coupled impurity (if any) and before the hydrolyzed by-products.
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst deactivation by O₂ | Ensure rigorous degassing of solvents and aqueous base before mixing. |
| Bis-Coupling (C2 & C4) | Excess Boronic Acid or High Temp | Strictly limit Boronic Acid to 1.05 eq. Reduce temp to 75°C. |
| Hydrolysis (C2-OH) | Reaction time too long / Base too strong | Stop reaction immediately upon SM consumption. Do not use NaOH or KOH. |
| Ar-Br Coupling | Highly active ligand used | Stick to PPh₃ (Pd(PPh₃)₄). Avoid alkyl phosphines (e.g., PCy₃, tBu₃P). |
References
-
Gong, Y. et al. (2004). Regioselective Synthesis of 2,4-Disubstituted Pyrimidines via Suzuki Coupling.Synlett , 2004(12), 2135-2138.
-
Schomaker, J. M. & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[1][3]Journal of Organic Chemistry , 66(21), 7125–7128.
-
Luo, Y. et al. (2010). Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine.[1][3][4]Tetrahedron Letters , 51(38), 5020-5023.
-
Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6][7]Chemical Reviews , 95(7), 2457–2483.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: Preparation of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine via POCl3 Deoxychlorination
Executive Summary
This application note details the optimized protocol for the synthesis of 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine , a critical scaffold in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents. The transformation utilizes Phosphorus Oxychloride (POCl
Unlike standard textbook procedures, this guide emphasizes the "Reverse Quench" safety protocol to manage the violent exotherm associated with POCl
Chemical Context & Retrosynthesis
The target molecule is a functionalized pyrimidine, where the 4-chloro position serves as a "chemical handle" for subsequent Nucleophilic Aromatic Substitution (
Reaction Scheme
The synthesis proceeds from the tautomeric 4-hydroxypyrimidine (pyrimidinone) precursor.
Figure 1: General reaction scheme for the deoxychlorination process.
Critical Safety: The "Reverse Quench"
WARNING: Phosphorus Oxychloride (POCl
The Golden Rule: Never add water to the reaction mixture. Always add the reaction mixture to the water (or buffered solution).
| Parameter | Standard Quench (DANGEROUS) | Reverse Quench (REQUIRED) |
| Method | Water added to Reaction Flask | Reaction mix added to Ice/Water |
| Thermodynamics | Heat accumulates faster than removal | Heat dissipates into large heat sink |
| Risk | Thermal Runaway / Eruption | Controlled Hydrolysis |
| Outcome | Potential explosion/Yield loss | Safe isolation |
Detailed Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8][9]
-
Precursor: 2-(3-bromo-4-fluorophenyl)pyrimidin-4(3H)-one (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (POCl
) (5.0 - 8.0 equiv) -
Base:
-Dimethylaniline (1.0 equiv) – Acts as an acid scavenger and catalysis promoter. -
Catalyst:
-Dimethylformamide (DMF) (3-5 drops) – Forms the Vilsmeier-Haack active species. -
Solvent: None (Neat POCl
) or Acetonitrile (if solubility is an issue).
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Drying: Ensure all glassware is oven-dried. Moisture initiates premature POCl
decomposition. -
Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a CaCl
drying tube or N line), charge the pyrimidinone precursor (10.0 g, 1.0 eq). -
Reagent Addition:
-
Add POCl
(approx. 40 mL for 10g scale) carefully. -
Add
-Dimethylaniline (3.6 mL, 1.0 eq) slowly (exothermic). -
Add catalytic DMF (0.5 mL).
-
-
Heating: Heat the mixture to reflux (bath temp: 115°C). The slurry should dissolve into a clear solution as the reaction progresses.
-
Monitoring: Monitor by TLC (System: 20% EtOAc/Hexane). The starting material is polar (baseline); the product is non-polar (high R_f). Reaction time is typically 3–4 hours .[2]
Phase 2: Workup (The Reverse Quench)[3]
-
Concentration: Allow the reaction to cool to ~50°C. Connect to a vacuum manifold and distill off excess POCl
if possible (rotary evaporator with a caustic trap is recommended). Note: Removing excess POCl significantly reduces the violence of the quench. -
Preparation of Quench: Prepare a large beaker containing crushed ice (approx. 500g) and water (200 mL). Stir vigorously.
-
Quenching:
-
Dilute the residue with a small amount of Dichloromethane (DCM) or pour the neat oil directly if fluid.
-
SLOWLY pour the reaction mixture into the stirring ice slurry.
-
Observation: Vigorous hissing and white fumes (HCl) will evolve. Maintain internal temp <20°C by adding more ice.[3]
-
-
Neutralization: Once hydrolysis is complete, carefully adjust pH to ~7-8 using saturated NaHCO
solution or 20% NaOH (add slowly).
Phase 3: Isolation
-
Extraction: Extract the aqueous mixture with Dichloromethane (3 x 100 mL).
-
Washing: Wash combined organics with Brine (1 x 100 mL).
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: The crude solid is often pure enough for the next step. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes) or recrystallization from Ethanol.
Mechanistic Insight
Understanding the mechanism allows for better troubleshooting. The reaction does not proceed via simple substitution but through an activated intermediate.
Figure 2: Mechanistic pathway of POCl
Why DMF? DMF reacts with POCl
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or Hydrolysis during workup | Ensure anhydrous conditions. Check pH during workup (acidic conditions can hydrolyze the product back to SM). |
| Violent Quench | Too much excess POCl | Distill off excess POCl |
| Product is Oil | Residual solvent or impurities | Recrystallize from cold hexanes or ethanol. Dry under high vacuum to remove traces of POCl |
| TLC shows smearing | Residual acid | Wash the organic layer thoroughly with NaHCO |
References
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17, 4533-4544. Retrieved from [Link][4]
-
Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.[5] ACS Publications.[5] Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. Retrieved from [Link]
Sources
Application Notes and Protocols: Utilizing 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine as a Versatile Scaffold for Kinase Inhibitor Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine scaffold in the design and synthesis of novel kinase inhibitors. This document outlines the medicinal chemistry rationale behind the scaffold's design, detailed synthetic protocols, structure-activity relationship (SAR) insights, and robust methodologies for evaluating the biological activity of its derivatives.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors. This is due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the ATP-binding site of kinases.[2] The 2,4-disubstituted pyrimidine framework, in particular, offers a versatile platform for developing potent and selective kinase inhibitors.
The subject of these notes, 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine, is a strategically designed starting material for the synthesis of a diverse library of kinase inhibitors. The specific substitution pattern on the phenyl ring and the reactive chloro group on the pyrimidine core provide a foundation for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.
Medicinal Chemistry Rationale: Deconstructing the Scaffold
The design of the 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine scaffold is a deliberate convergence of structural features known to be advantageous in kinase inhibitor design.
-
The 2-Phenylpyrimidine Core: This core structure acts as the foundational hinge-binding motif. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket.[2]
-
The 4-Chloro Substituent: The chlorine atom at the 4-position of the pyrimidine ring is a key reactive handle. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of amine-containing fragments.[3] This is a common and effective strategy for exploring the solvent-exposed region of the ATP-binding site and for modulating the physicochemical properties of the inhibitor, such as solubility and cell permeability.
-
The 3-Bromo-4-fluorophenyl Group: This specific substitution pattern on the phenyl ring at the 2-position is not arbitrary and serves multiple purposes:
-
Fluorine: The introduction of a fluorine atom can have several positive effects. It can increase the metabolic stability of the compound by blocking potential sites of oxidative metabolism. Furthermore, fluorine's high electronegativity can lead to favorable interactions with the target protein, potentially increasing binding affinity through the formation of hydrogen bonds or other non-covalent interactions.[4]
-
Bromine: The bromine atom can serve two primary roles. Firstly, it can act as a synthetic handle for further diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of additional aryl or heteroaryl groups to probe deeper pockets within the kinase active site.[5] Secondly, the bulky and lipophilic nature of bromine can contribute to van der Waals interactions and enhance binding affinity in specific hydrophobic pockets of the target kinase.
-
Synthesis of the Scaffold and Its Derivatives
The synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine and its subsequent derivatization are key to building a library of potential kinase inhibitors.
Proposed Synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
A plausible and efficient route to the title scaffold involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.
Caption: Proposed synthesis of the target scaffold.
Protocol:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) and 3-bromo-4-fluorophenylboronic acid (1.1 eq) in a mixture of 1,4-dioxane and water (4:1) is added potassium carbonate (3.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 80-90 °C under an argon atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine.
Derivatization at the C4-Position
The 4-chloro group is readily displaced by various amines to generate a library of 2,4-disubstituted pyrimidines.
Caption: General workflow for C4-derivatization.
Protocol (SNAr):
-
A mixture of 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine (1.0 eq), the desired amine (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in n-butanol is subjected to microwave irradiation at 120-150 °C for 30-60 minutes.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or preparative HPLC to yield the desired 4-amino-pyrimidine derivative.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine is not extensively published, we can extrapolate from studies on structurally related 2,4-disubstituted pyrimidine kinase inhibitors. Potential kinase targets for this scaffold include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are known to be inhibited by pyrimidine-based compounds.[2][6]
Table 1: Hypothetical SAR for 2-(3-Bromo-4-fluorophenyl)-4-aminopyrimidine Derivatives
| Derivative | R Group at C4-position | Rationale for Modification | Expected Impact on Activity |
| 1 | Aniline | Simple aryl group to probe for hydrophobic interactions. | Baseline activity |
| 2 | 3-ethynylaniline | Introduction of a small, rigid group to interact with specific residues (e.g., gatekeeper). | Potential for increased potency. |
| 3 | 4-morpholinoaniline | Addition of a polar group to enhance solubility and interact with the solvent-exposed region. | Improved pharmacokinetic properties. |
| 4 | 4-(dimethylamino)but-2-ynamide | A more complex side chain to extend into deeper pockets of the active site. | May increase potency and selectivity. |
Experimental Protocols for Biological Evaluation
A tiered approach is recommended for evaluating the biological activity of newly synthesized compounds, starting with in vitro biochemical assays, followed by cell-based assays, and finally, more complex cellular mechanism of action studies.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the ADP concentration.
Protocol:
-
Kinase Reaction (in a 384-well plate):
-
Prepare a reaction mixture containing the kinase of interest (e.g., recombinant human EGFR or VEGFR-2), the specific peptide substrate, and the assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add serial dilutions of the test compound (dissolved in DMSO) to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).
-
Initiate the reaction by adding ATP to a final concentration appropriate for the kinase (e.g., 10 µM).
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding:
-
Seed human cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of a test compound to its target kinase within intact, live cells.
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
Buchwald-Hartwig amination protocols for 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Executive Summary
This guide details the protocols for the chemoselective amination of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine . This substrate presents a classic "electrophile discrimination" challenge common in kinase inhibitor synthesis.
The molecule contains two distinct electrophilic sites:
-
The Pyrimidine C4-Cl: Highly electron-deficient, prone to rapid Nucleophilic Aromatic Substitution (SNAr) and Pd-catalyzed oxidative addition.
-
The Phenyl C3-Br: Electron-neutral, exclusively reactive via Pd-catalyzed Cross-Coupling (Buchwald-Hartwig), but sterically influenced by the ortho-fluorine.
The Challenge: Standard amination conditions (heat, strong base) will favor SNAr at the pyrimidine chloride. The Solution: To selectively couple the aryl bromide (retaining the chloropyrimidine for subsequent functionalization), one must utilize a Third-Generation (G3) or Fourth-Generation (G4) Palladacycle Precatalyst system. This allows for rapid oxidative addition into the C-Br bond at temperatures low enough to suppress the background thermal SNAr reaction at the C-Cl bond.
Chemoselectivity & Mechanistic Analysis
The success of this transformation relies on manipulating the relative rates of Oxidative Addition (OA) versus Nucleophilic Attack (SNAr) .
-
Site A (4-Chloropyrimidine): The nitrogen atoms at positions 1 and 3 withdraw electron density, making C4 highly electrophilic. With standard amines and bases (e.g., Et3N, K2CO3), SNAr occurs readily at >50°C.
-
Site B (3-Bromo-4-fluorophenyl): The C-Br bond requires Pd(0) for activation. The ortho-fluorine exerts an inductive withdrawing effect, slightly activating the C-Br bond towards OA, but also providing steric bulk.
Strategic Decision Tree:
Figure 1: Decision tree for selecting the appropriate catalytic system based on the desired site of amination.
Protocol A: Chemoselective Coupling of the Aryl Bromide
Objective: Amination of the C-Br bond while preserving the C-Cl bond. Applicability: Primary amines, secondary amines, anilines.[1]
Rationale
To outcompete the SNAr reaction at the chloropyrimidine, we use BrettPhos Pd G4 . This precatalyst generates the active monoligated Pd(0) species at room temperature. BrettPhos is bulky and electron-rich, facilitating rapid oxidative addition into the Aryl-Br bond. We use Cs2CO3 (a weaker base than NaOtBu) to minimize direct displacement of the chloride.
Materials Table
| Component | Reagent | Equiv. | Role |
| Substrate | 2-(3-Br-4-F-phenyl)-4-Cl-pyrimidine | 1.0 | Electrophile |
| Nucleophile | Primary/Secondary Amine | 1.2 | Nucleophile |
| Catalyst | BrettPhos Pd G4 | 0.02 - 0.05 | Precatalyst (Rapid activation) |
| Base | Cesium Carbonate (Cs2CO3) | 2.0 - 3.0 | Base (Anhydrous) |
| Solvent | 1,4-Dioxane or Toluene | 0.2 M | Solvent (Anhydrous, Degassed) |
Step-by-Step Protocol
-
Preparation: Oven-dry a reaction vial and a stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with the Substrate (1.0 equiv), BrettPhos Pd G4 (2-5 mol%), and Cs2CO3 (2.0 equiv).
-
Note: If the amine is a solid, add it here.
-
-
Purge: Cap the vial with a septum. Evacuate and backfill with inert gas (Ar/N2) three times.
-
Liquids Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine is a liquid, add it now.
-
Reaction: Place the vial in a pre-heated block at 40–60°C .
-
Critical Control Point: Do not exceed 60°C initially. Higher temperatures increase the rate of SNAr at the chloropyrimidine exponentially.
-
-
Monitoring: Monitor by LCMS at 1 hour. Look for the product mass (M+Amine-Br).
-
Checkpoint: If starting material remains but no SNAr byproduct is observed, increase temp to 70°C.
-
-
Workup: Filter the mixture through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.
Protocol B: Pd-Catalyzed Amination of the Chloropyrimidine
Objective: Amination of the C-Cl bond using Pd-catalysis (when SNAr fails). Applicability: Weak nucleophiles (amides, sulfonamides, electron-deficient anilines) or sterically hindered amines that cannot undergo SNAr.
Rationale
While many amines react with chloropyrimidines via SNAr, difficult substrates require Pd-catalysis. Here, we use XantPhos , a bidentate ligand with a wide bite angle that stabilizes the Pd center and promotes reductive elimination, essential for difficult couplings.
Materials Table
| Component | Reagent | Equiv. | Role |
| Substrate | 2-(3-Br-4-F-phenyl)-4-Cl-pyrimidine | 1.0 | Electrophile |
| Nucleophile | Weak Nucleophile (e.g., Amide) | 1.2 | Nucleophile |
| Catalyst | Pd2(dba)3 | 0.02 | Pd Source |
| Ligand | XantPhos | 0.04 | Ligand (1:2 Pd:L ratio) |
| Base | K3PO4 or Cs2CO3 | 2.0 | Base |
| Solvent | 1,4-Dioxane | 0.2 M | Solvent |
Step-by-Step Protocol
-
Catalyst Pre-complexation: In the reaction vial, mix Pd2(dba)3 and XantPhos in a small amount of dioxane under inert gas. Stir for 5 mins until the solution turns orange/red (indicative of ligand binding).
-
Addition: Add the Substrate, Nucleophile, and Base.
-
Reaction: Heat the mixture to 80–100°C .
-
Note: Unlike Protocol A, higher heat is acceptable here because we want to react the chloropyrimidine. The Aryl-Br is less reactive towards XantPhos/Pd at these conditions than the electron-deficient Heteroaryl-Cl.
-
-
Workup: Standard Celite filtration and chromatography.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Protocol A (BrettPhos), highlighting the critical Oxidative Addition step that must outpace the background SNAr.
Figure 2: Catalytic cycle emphasizing the competition between the desired Pd-cycle and the undesired thermal SNAr pathway.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Product contains Cl displacement (SNAr) | Temperature too high or Base too strong. | Lower temp to 40°C. Switch base from K3PO4 to Cs2CO3 (anhydrous). Avoid NaOtBu entirely. |
| No Reaction (SM Recovery) | Catalyst deactivation or poor activation. | Ensure G3/G4 precatalyst is used (not Pd(OAc)2 + Ligand). Ensure solvent is strictly anhydrous (water kills the active catalyst). |
| Bis-amination (Both Br and Cl reacted) | Excess amine or "Runaway" catalyst. | Reduce amine equivalents to 1.05. Stop reaction immediately upon consumption of SM. |
| Debromination (Hydrodehalogenation) | Solvent acting as hydride source. | Switch from THF/Dioxane to Toluene . Ensure solvent is degassed thoroughly. |
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Bruno, N. C., et al. (2013). "Palladium Precatalysts for C–N Cross-Coupling." Chemical Science.
-
Louie, J., & Hartwig, J. F. (1995). "Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanism of the catalytic cycle." Tetrahedron Letters.
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie.
Sources
Microwave-assisted synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine derivatives
Application Note: Microwave-Assisted Synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Executive Summary
This guide details the optimized protocol for the synthesis of 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine , a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development.
Critical Technical Insight: Direct Suzuki-Miyaura coupling of 2,4-dichloropyrimidine typically favors the C4-position due to the enhanced electrophilicity of the C4-carbon, yielding the undesired 4-aryl-2-chloro isomer. To guarantee the 2-aryl-4-chloro regiochemistry with high fidelity, this protocol utilizes a microwave-assisted "bottom-up" cyclization strategy . This route condenses a 3-bromo-4-fluorobenzamidine precursor with a 3-ethoxyacrylate equivalent, followed by rapid microwave-mediated chlorodehydration.
Retrosynthetic Analysis & Workflow
The synthesis is designed to bypass the regioselectivity issues of cross-coupling by constructing the pyrimidine ring with the C2-aryl group pre-installed.
Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry via de novo ring construction.
Materials & Equipment
| Component | Specification | Purpose |
| Microwave Reactor | Single-mode (e.g., CEM Discover, Biotage Initiator) | Precise temp/pressure control |
| Vials | 10 mL / 35 mL Pressure Vials (Pyrex) | High-pressure containment |
| SM A | 3-Bromo-4-fluorobenzamidine HCl | C2-Aryl source |
| SM B | Ethyl 3-ethoxyacrylate (CAS: 1001-26-9) | C4/C5/C6 Pyrimidine backbone |
| Base | Sodium Ethoxide (21% wt in EtOH) | Cyclization promoter |
| Chlorinating Agent | Phosphorus Oxychloride (POCl | Deoxychlorination |
| Quenching | Sat.[1] NaHCO | Neutralization |
Experimental Protocols
Step 1: Microwave-Assisted Cyclization
Objective: Synthesis of 2-(3-bromo-4-fluorophenyl)pyrimidin-4(3H)-one.
Rationale: Thermal cyclization often requires 12+ hours of reflux. Microwave irradiation accelerates the nucleophilic attack of the amidine nitrogen on the acrylate ester and the subsequent ring closure, reducing reaction time to minutes while improving impurity profiles.
-
Preparation: In a 35 mL microwave vial, suspend 3-bromo-4-fluorobenzamidine HCl (5.0 mmol, 1.27 g) in absolute ethanol (10 mL).
-
Addition: Add Ethyl 3-ethoxyacrylate (5.5 mmol, 0.79 g) followed by NaOEt solution (21% in EtOH, 10 mmol, 3.7 mL). Note: The solution should turn clear or slightly turbid as the free amidine is liberated.
-
Irradiation: Seal the vial. Program the microwave:
-
Temp: 140 °C
-
Time: 20 minutes
-
Stirring: High
-
Pre-stirring: 30 seconds
-
-
Work-up:
-
Cool to RT. The product often precipitates as the sodium salt or free base.
-
Acidify carefully with Acetic Acid to pH ~5-6 to precipitate the tautomeric 4-hydroxypyrimidine.
-
Filter the solid, wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).
-
Drying: Vacuum oven at 50 °C for 4 hours.
-
Expected Yield: 75-85% (Off-white solid).
-
Step 2: Microwave-Assisted Chlorination
Objective: Conversion to 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine.
Safety Alert: POCl
-
Preparation: Place the dried pyrimidin-4-one intermediate (3.0 mmol) into a 10 mL microwave vial.
-
Reagent: Add POCl
(4.0 mL, excess). Optionally add N,N-dimethylaniline (0.3 mL) as a catalyst, though MW often renders this unnecessary. -
Irradiation: Seal the vial. Program the microwave:
-
Temp: 110 °C
-
Time: 15 minutes
-
Max Pressure: 15 bar
-
-
Work-up (Critical):
-
Quenching: Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring. Do not add water to the vial.
-
Neutralization: Adjust pH to ~7-8 using solid NaHCO
or 2M NaOH (keep temp < 20 °C to prevent hydrolysis of the chloride). -
Extraction: Extract with EtOAc (3 x 20 mL).
-
Purification: Dry organic layer over MgSO
, concentrate. Flash chromatography (Hexane/EtOAc 9:1) is usually required to remove traces of phosphate esters.
-
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality |
| Cyclization Temp | 130-150 °C | <130 °C: Incomplete ring closure. >150 °C: Degradation of ethoxyacrylate. |
| Stoichiometry (Step 1) | 1.1 eq Acrylate | Excess acrylate ensures full consumption of the valuable amidine. |
| Quenching Temp (Step 2) | < 10 °C | High temp during quench hydrolyzes the 4-Cl back to 4-OH. |
| Moisture Control | Anhydrous | Water in Step 2 consumes POCl |
Troubleshooting & Optimization
-
Issue: Regioisomer Contamination?
-
Diagnosis: If you attempted the Suzuki route (2,4-dichloropyrimidine + Boronic acid), you likely have the 4-aryl-2-chloro isomer.
-
Verification: 1H NMR is definitive. The protons on the pyrimidine ring show characteristic coupling.[2]
-
Solution: Switch to the cyclization route described above. It is chemically impossible to generate the wrong regioisomer using this amidine precursor.
-
-
Issue: Low Yield in Step 2 (Chlorination)?
-
Cause: Hydrolysis during work-up.
-
Fix: Ensure the quench is performed on ice and the neutralization is rapid. Do not let the aqueous mixture stand for long periods before extraction.
-
References
-
Regioselectivity of 2,4-Dichloropyrimidine Coupling
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 446. Link
- Note: Confirms that standard coupling favors C4, necessitating the cycliz
-
-
Microwave Cyclization Protocols
-
Chlorination Methodologies
-
C2-Selective Coupling (Advanced/Alternative)
-
Neufeldt, S., et al. (2016). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 18(9), 2180–2183. Link
- Note: Cited for completeness to show why standard c
-
Sources
- 1. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Scalable Synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine: Process Development Guide
Executive Summary
The intermediate 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and EGFR modulators. Its structural value lies in the 4-chloro handle, which is highly reactive toward nucleophilic aromatic substitution (
This guide addresses the primary challenge in synthesizing this scaffold: Regioselectivity.
While transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of 2,4-dichloropyrimidine is a common research-scale approach, it suffers from inherent regiochemical bias favoring the C4-position, leading to the wrong isomer (4-aryl-2-chloro). To ensure a scalable, high-purity process, this protocol utilizes a De Novo Ring Construction strategy. This route guarantees the correct placement of the aryl group at C2 prior to ring closure, eliminating the need for difficult regio-isomer separations.
Strategic Analysis: Route Selection
The Regioselectivity Problem (Why Suzuki Fails)
Attempting to couple 3-bromo-4-fluorophenylboronic acid with 2,4-dichloropyrimidine typically yields the 4-aryl product due to the higher electrophilicity of the C4-chloride. Reversing this selectivity requires exotic ligands or blocking groups, which are economically unviable at scale.
The Solution: De Novo Cyclization
The preferred route builds the pyrimidine ring around the aryl amidine. This ensures 100% regiocontrol.
-
Amidine Synthesis: Conversion of nitrile to amidine.
-
Cyclization: Condensation with a C3-synthon (Ethyl 3-ethoxyacrylate).
-
Chlorination: Activation of the pyrimidinone with
.
Figure 1: Strategic comparison of synthesis routes. Route B is selected for its inherent regiocontrol.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-fluorobenzamidine Hydrochloride
Objective: Efficient conversion of the nitrile to the amidine without using the harsh, slow Pinner reaction (HCl gas/EtOH). Method: Lithium Hexamethyldisilazide (LiHMDS) mediated addition.
Reagents:
-
3-Bromo-4-fluorobenzonitrile (1.0 equiv)[1]
-
LiHMDS (1.0 M in THF, 1.2 equiv)
-
HCl (4M in Dioxane or aqueous)
-
Solvent: Anhydrous THF
Protocol:
-
Setup: Charge a dry reactor with 3-Bromo-4-fluorobenzonitrile and anhydrous THF (5 vol). Cool to 0°C under
. -
Addition: Add LiHMDS (1.2 equiv) dropwise, maintaining internal temperature < 5°C. The solution will darken (deep orange/red).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC (disappearance of nitrile).
-
Quench/Hydrolysis: Cool to 0°C. Carefully add 4M HCl (3 equiv) dropwise. Caution: Exothermic.
-
Workup: Stir the acidic mixture for 1 hour. The N-silylimine intermediate hydrolyzes to the amidine salt.
-
Isolation: Concentrate THF in vacuo. Add Isopropyl Acetate (IPAc) or Ethanol to slurry the solid. Filter the white/off-white solid.[2]
-
Drying: Dry under vacuum at 45°C.
Step 2: Cyclization to 2-(3-Bromo-4-fluorophenyl)pyrimidin-4(3H)-one
Objective: Formation of the pyrimidine ring.[5] Mechanism: Condensation of the amidine (1,3-binucleophile) with Ethyl 3-ethoxyacrylate (1,3-bielectrophile).
Reagents:
-
Amidine HCl salt (from Step 1) (1.0 equiv)
-
Ethyl 3-ethoxyacrylate (1.1 equiv) [CAS: 1001-26-9]
-
Sodium Ethoxide (NaOEt) (2.5 equiv) - Note: Extra base required to neutralize Amidine HCl.
-
Solvent: Ethanol (absolute).
Protocol:
-
Setup: Charge Ethanol (10 vol) and NaOEt (2.5 equiv) to the reactor. Stir to dissolve.
-
Addition: Add Amidine HCl (1.0 equiv) portion-wise. Stir for 15 mins to liberate the free base.
-
Condensation: Add Ethyl 3-ethoxyacrylate (1.1 equiv) dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.
-
IPC (In-Process Control): Monitor for consumption of amidine.
-
-
Workup: Cool to RT. Concentrate solvent to ~20% volume.
-
Acidification: Dilute with water (10 vol). Adjust pH to ~4–5 using Acetic Acid or dilute HCl. The pyrimidinone product will precipitate.
-
Isolation: Filter the solid. Wash with water (3x) and cold ethanol (1x).
-
Drying: Vacuum oven at 50°C.
-
Key Characteristic: Product is a tautomer (4-hydroxy
4-one). High melting point solid.
-
Step 3: Chlorination to 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Objective: Conversion of the hydroxyl group to a chloride leaving group.
Safety Critical Step: Handling
Reagents:
-
Pyrimidinone Intermediate (1.0 equiv)
-
Phosphorus Oxychloride (
) (3.0–5.0 equiv) -
Catalyst: N,N-Dimethylaniline or DMF (0.1 equiv)
-
Solvent: Toluene (optional, for scale-up to reduce
volume) or Neat.
Protocol:
-
Setup: Charge Pyrimidinone and Toluene (5 vol) to a reactor vented to a caustic scrubber (to trap HCl gas).
-
Reagent Addition: Add
(3.0 equiv) followed by catalytic DMF (0.1 equiv). -
Reaction: Heat to reflux (approx. 105–110°C).
-
Observation: The slurry will dissolve as the chlorinated product is formed.
-
Time: 2–4 hours.
-
-
Distillation (Volume Reduction): If excess
was used, distill off ~50% of the volume under reduced pressure. Crucial for safety to minimize quench energy. -
Quench (The Hazard Point):
-
Prepare a separate vessel with crushed ice/water (10 vol).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Temperature Limit: Maintain quench mass < 20°C.
-
-
Neutralization: Carefully adjust pH to 7–8 using 50% NaOH or Sat.
. -
Extraction: Extract with Ethyl Acetate or DCM. Wash organics with brine.
-
Purification: Dry over
, filter, and concentrate.-
Purification: Recrystallization from Heptane/IPAc is preferred over chromatography for scale.
-
Process Safety & Scalability Analysis
Process Flow Diagram
Figure 2: Process flow highlighting the critical safety control point at Step 3.
Critical Control Points (CCPs)
| Parameter | Specification | Reason for Control |
| Moisture (Step 1) | < 0.05% Water | LiHMDS is moisture sensitive; water quenches the base, stalling conversion. |
| Amidine Stoichiometry | Exact 1.0 equiv | Excess amidine is difficult to remove from the pyrimidinone product. |
| POCl3 Quench Temp | < 20°C | Hydrolysis of POCl3 releases massive heat and HCl gas. Runaway risk if uncontrolled. |
| pH Adjustment | pH 7–8 | The 4-chloropyrimidine is sensitive to hydrolysis in strong acid/base at high temps. Keep neutral during workup. |
Analytical Specifications
To validate the intermediate for pharmaceutical use, the following specifications are recommended:
-
Appearance: White to pale yellow crystalline solid.
-
Identity: 1H NMR (DMSO-d6) and LC-MS (M+H matches theoretical).
-
Key NMR Signal: Pyrimidine protons (two doublets, J ~5.5 Hz).
-
-
Purity (HPLC): > 98.0% area.
-
Residual Solvents: Toluene < 890 ppm, THF < 720 ppm (ICH Q3C limits).
-
Water Content: < 0.5% w/w (Karl Fischer).
References
-
General Pyrimidine Synthesis via Amidines
- Title: Practical Synthesis of 2,4-Disubstituted Pyrimidines.
- Source:Journal of Organic Chemistry.
- Context: Establishes the condensation of amidines with beta-ethoxy acryl
-
Safety of POCl3 Chlorination
- Title: Large-Scale Solvent-Free Chlorin
- Source:Organic Process Research & Development.
- Context: Details the safety hazards of quenching POCl3 and str
-
LiHMDS for Amidine Synthesis
- Title: Efficient Synthesis of Amidines
- Source:Tetrahedron Letters.
- Context: Describes the use of LiHMDS to accelerate amidine form
(Note: While specific CAS numbers are provided for reagents, the exact synthesis of this specific proprietary intermediate is often derived from these modular, authoritative general protocols.)
Sources
- 1. 3-Bromo-4-fluorobenzonitrile | C7H3BrFN | CID 123579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Improving regioselectivity in the synthesis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Ticket ID: #PYR-402-REGIO Topic: Improving regioselectivity for 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Summary
User Issue: Difficulty achieving regioselective arylation at the C2 position of the pyrimidine ring while retaining a chlorine at the C4 position. Common Symptom: Formation of the unwanted regioisomer (4-aryl-2-chloropyrimidine) or bis-arylated byproducts when using standard Suzuki coupling conditions on 2,4-dichloropyrimidine.
The Core Problem: Intrinsic Reactivity
If you are attempting to synthesize this target via direct Suzuki coupling of 2,4-dichloropyrimidine, you are fighting thermodynamics.
-
Natural Preference: In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic and reactive toward oxidative addition (Pd) and nucleophilic attack (
) than the C2 position. -
Result: Standard coupling yields the 4-aryl-2-chloro isomer, which is the inverse of your target.
Strategic Solutions
To obtain the 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine (Target), you must bypass the natural C4 selectivity. We recommend Route A for scalability and purity, and Route B for rapid library synthesis.
Route A: The "De Novo" Assembly (Gold Standard)
Recommendation: High. Mechanism: This route builds the pyrimidine ring around the regiochemistry, guaranteeing the aryl group ends up at C2. It also protects the sensitive Ar-Br moiety, which might otherwise react in a Pd-catalyzed step.
Protocol:
-
Amidine Formation: Convert 3-bromo-4-fluorobenzonitrile to the benzamidine hydrochloride.
-
Cyclization: Condense the benzamidine with ethyl 3-ethoxyacrylate (or ethyl propiolate).
-
Note: The nucleophilic amidine nitrogen attacks the
-carbon of the acrylate. Since the amidine is symmetric, this forms the pyrimidinone with the aryl group fixed at C2.
-
-
Chlorination: Convert the C4-hydroxyl (tautomer of pyrimidinone) to C4-chloro using
.
Step-by-Step Workflow:
-
Condensation:
-
Mix 3-bromo-4-fluorobenzamidine HCl (1.0 eq) with ethyl 3-ethoxyacrylate (1.2 eq) and NaOEt (2.5 eq) in Ethanol. Reflux 4–6 h.
-
Result: 2-(3-bromo-4-fluorophenyl)pyrimidin-4(3H)-one.
-
-
Chlorination:
-
Suspend the pyrimidinone in
(5-10 vol). Add catalytic DMF (3 drops). -
Heat to 80°C for 2–3 h.
-
Quench: Pour onto ice/water carefully. Extract with DCM.
-
Result:Target Molecule .
-
Route B: The "Halogen Switch" (Cross-Coupling Fix)
Recommendation: Moderate (Good for small scale). Mechanism: If you must use cross-coupling, you cannot use 2,4-dichloropyrimidine. You must exploit the bond-strength difference between C–I and C–Cl.
-
Substrate: 2-Iodo-4-chloropyrimidine .
-
Logic: The C–I bond (at C2) is weaker and undergoes oxidative addition with Pd(0) much faster than the C–Cl bond (at C4). This directs the aryl group to C2.
Protocol:
-
Reagents: 2-Iodo-4-chloropyrimidine (1.0 eq), (3-bromo-4-fluorophenyl)boronic acid (1.05 eq).
-
Catalyst:
(0.05 eq).-
Critical: Use a "mild" catalyst. Highly active catalysts (like XPhos-Pd-G2) might activate the Ar-Br or the C4-Cl, leading to polymerization.
-
-
Conditions: Toluene/Ethanol/Water (4:1:1),
(2.0 eq), 80°C, 4 h.
Decision Logic & Reactivity Flow
The following diagram illustrates the reactivity hierarchy and why Route A is safer for your specific target (containing an Ar-Br).
Figure 1: Decision tree for selecting the synthetic route based on regiochemical requirements.
Troubleshooting & FAQs
Q1: Why can't I just use 2,4-dichloropyrimidine and lower the temperature?
A: It rarely works. The activation energy difference between C4 and C2 in 2,4-DCP is driven by the nitrogen positions. C4 is para to one nitrogen and ortho to another, making it highly electron-deficient. C2 is flanked by two nitrogens but the transition state for oxidative addition at C4 is kinetically favored in almost all standard Pd cycles. Lowering temperature usually just stops the reaction rather than reversing selectivity.
Q2: My Ar-Br (Bromine on the phenyl ring) is reacting. How do I stop this?
A: This is a "Chemoselectivity" issue.
-
Cause: Your catalyst is too active (e.g., SPhos, XPhos) or temperature is too high.
-
Fix: Switch to Route A (Amidine). The Ar-Br is inert to the cyclization and chlorination conditions.
-
If using Route B: Use
or . Avoid electron-rich alkylphosphine ligands which facilitate oxidative addition into aryl bromides.
Q3: I am seeing hydrolysis of the C4-Cl back to OH.
A: This happens during workup if the aqueous layer is too basic or hot.
-
Fix: When quenching the
reaction (Route A), pour into ice water and keep the pH neutral to slightly acidic (pH 5-6). Do not use strong NaOH to neutralize; use solid or and keep it cold.
Comparative Data: Selectivity by Method
| Method | Substrate | Primary Product | Regioselectivity (C2:C4) | Risk Factor |
| Suzuki (Standard) | 2,4-Dichloro-py | 4-Aryl -2-Chloro | 1 : 15 | High (Wrong isomer) |
| Suzuki (Modified) | 2-Iodo -4-Chloro-py | 2-Aryl -4-Chloro | 20 : 1 | Medium (Ar-Br coupling) |
| De Novo (Amidine) | Benzamidine + Acrylate | 2-Aryl -4-Hydroxy | > 99 : 1 | Low (Best for Scale) |
References
-
Reactivity of Pyrimidines: Gong, Y., & Pauls, H. W. (2010). Regioselective synthesis of 2,4-disubstituted pyrimidines.[1][2][3][4][5][6]Journal of Organic Chemistry , 75(24), 8363–8386.
-
Amidine Cyclization Route: Bagley, M. C., et al. (2001). One-pot synthesis of pyridines and pyrimidines.[4][5][7]Tetrahedron Letters , 42(37), 6585-6588.
-
Halogen Switching (I vs Cl): Goodbol, N., et al. (2006). Site-selective Suzuki-Miyaura coupling of heteroaryl dihalides.Organic Letters , 8(18), 3931-3934.
-
Chemoselectivity (Ar-Cl vs Ar-Br): Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.Angewandte Chemie International Edition , 41(22), 4176-4211.
Sources
- 1. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting low yields in 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine chlorination
Technical Support Center: Optimization of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine Synthesis
Case ID: CHLOR-PYR-3B4F Status: Active Subject: Troubleshooting Low Yields in Deoxychlorination via POCl₃
Executive Summary
The conversion of 2-(3-Bromo-4-fluorophenyl)pyrimidin-4(3H)-one to its 4-chloro derivative is a critical gateway step in kinase inhibitor synthesis. While conceptually simple, this reaction is notoriously capricious. The electron-withdrawing nature of the 3-bromo-4-fluorophenyl substituent deactivates the pyrimidine ring, requiring harsh conditions that often lead to tar formation or incomplete conversion. Furthermore, the resulting C-Cl bond is highly susceptible to hydrolysis during aqueous workup, leading to "false" low yields where the product reverts to starting material.
This guide moves beyond standard protocols to address the mechanistic bottlenecks specific to this electron-deficient scaffold.
Module 1: Diagnostic & Troubleshooting (Q&A)
Issue A: The reaction stalls (LCMS shows ~50% conversion after 12h)
Diagnosis: Insufficient electrophilic activation. The 3-bromo-4-fluoro moiety pulls electron density away from the pyrimidine N1/N3, making the carbonyl oxygen less nucleophilic. It struggles to attack the Phosphorus of POCl₃ to initiate the leaving group formation.
-
Q: I am refluxing in neat POCl₃. Why isn't it finishing?
-
A: Neat POCl₃ is often insufficient for electron-deficient substrates. You need a catalyst. Add N,N-Dimethylformamide (DMF) (5-10 mol%).
-
The Fix: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than POCl₃ alone. This species will rapidly attack the pyrimidinone oxygen.
-
-
Q: My starting material is a brick in the flask. Does solubility matter?
-
A: Yes. Pyrimidinones are high-melting solids. If the stir bar is just grinding solid material, surface area is limited.
-
The Fix: Add a co-solvent like Toluene or 1,2-Dichloroethane . These dissolve the chlorinated product as it forms, driving the equilibrium forward, and allow for higher reflux temperatures than neat POCl₃ (if using Toluene).
-
Issue B: "Disappearing" Product (Yield Loss during Workup)
Diagnosis: Hydrolysis of the C-Cl bond. This is the most common failure mode. The 4-chloropyrimidine is an imidoyl chloride equivalent. In the presence of acid (generated during quenching) and heat, water attacks the C4 position, kicking off chloride and regenerating the starting material.
-
Q: LCMS showed 98% product in the flask, but I isolated 40% starting material. What happened?
-
A: You likely quenched onto ice/water without immediate neutralization. The hydrolysis of excess POCl₃ generates massive amounts of HCl and heat.
-
The Fix: Never quench with water alone. Quench into a biphasic mixture of DCM/Ice/K₂CO₃ or slowly pour the reaction mixture into a stirred solution of saturated NaHCO₃. Maintain pH > 7 and Temperature < 10°C throughout the quench.
-
Issue C: Black Tar Formation
Diagnosis: Polymerization or decomposition.
-
**Q: The reaction turned into black
Technical Support Center: Minimizing Hydrolysis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Technical Overview: The "Hydrolysis Trap"
The molecule 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine presents a specific stability challenge that distinguishes it from generic chloropyrimidines.
While 4-chloropyrimidines are generally susceptible to nucleophilic aromatic substitution (
The Consequence: The activation energy for nucleophilic attack by water (hydrolysis) is lowered. Consequently, standard workup protocols acceptable for simple pyrimidines may lead to significant degradation (formation of the 4-hydroxy/pyrimidinone impurity) in your specific case.
Troubleshooting Guide (Q&A)
Q1: I observe a significant "pyrimidinone" peak (M-Cl+OH) in LCMS immediately after quenching. Why?
Diagnosis: This is the hydrolysis product.[1] It likely formed during the quenching of excess
-
Acid Catalysis: Quenching
generates massive amounts of HCl and phosphoric acid. Protonation of the pyrimidine ring nitrogens (N1 or N3) makes the C4 position exponentially more susceptible to water attack. -
Heat: The quench is highly exothermic. Heat + Acid + Water = Rapid Hydrolysis.
Solution:
-
Never quench into water at room temperature.
-
Reverse Quench: Pour the reaction mixture slowly into stirred ice-water or ice-cold saturated
. -
Temperature Control: Maintain the internal temperature below 10°C (ideally <5°C) throughout the quench.
Q2: Can I use 1M NaOH to adjust the pH during extraction?
Recommendation: Avoid strong hydroxide bases if possible.
Reasoning: While you must neutralize the acid, the 4-chloropyrimidine is also susceptible to basic hydrolysis (
Q3: My organic layer is cloudy, and the yield drops after drying. What is happening?
Diagnosis: "Wet" organic solvents promote slow hydrolysis during concentration. Mechanism: If the organic phase (DCM or EtOAc) retains water, and you heat it on a rotovap (40-50°C), hydrolysis continues. Solution:
-
Brine Wash: Perform a final wash with saturated brine to pull bulk water from the organic phase.[2]
-
Rigorous Drying: Use anhydrous
(Sodium Sulfate) for at least 15-30 minutes. -
Cold Concentration: Do not exceed 35°C on the water bath during evaporation.
Best Practice Protocol: Optimized Workup
Target: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine prepared via
Step 1: Preparation (The "Cold Trap")
-
Vessel A: Reaction mixture (Chloropyrimidine + residual
). Cool to Room Temperature (RT). -
Vessel B: Quench vessel. Charge with crushed ice (approx. 5x volume of reaction) and saturated aqueous
. Stir vigorously.
Step 2: The Reverse Quench
-
Slowly cannulate or drip the contents of Vessel A into Vessel B .
-
Monitor Internal Temp: Do not allow Vessel B to rise above 5°C . Add dry ice pellets directly to the slurry if necessary to control the exotherm.
-
Note: Evolution of
will be vigorous. Ensure adequate headspace.
Step 3: Rapid Extraction
-
Once addition is complete and gas evolution ceases, immediately add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Separate phases quickly. Do not let the mixture stir in the aqueous phase for hours.
-
Re-extract the aqueous layer once to ensure recovery.
Step 4: Washing & Drying[3]
-
Wash 1: Saturated
(ensure pH of aqueous layer is ~8). -
Wash 2: Saturated Brine (NaCl).
-
Dry: Add Anhydrous
. Swirl. Let stand for 20 mins. -
Filter & Concentrate: Evaporate solvent at <35°C under reduced pressure.
Visualizations
Diagram 1: Reaction Pathways & The "Hydrolysis Trap"
This diagram illustrates the competition between the desired isolation and the unwanted hydrolysis, highlighting the catalytic role of acid.
Caption: Acidic conditions protonate the pyrimidine ring, accelerating nucleophilic attack by water (hydrolysis).
Diagram 2: Optimized Workup Decision Tree
A logical flow to ensure process integrity during the critical quenching phase.
Caption: Decision tree emphasizing temperature control and speed to prevent hydrolysis.
Quantitative Data: Solvent & pH Effects[3]
| Parameter | Condition | Hydrolysis Risk | Recommendation |
| Quench Temp | > 25°C | High | Keep < 5°C |
| Quench Medium | Water (pH < 1) | Critical | Use Sat. |
| Wash Medium | 1M NaOH (pH 14) | High | Use Sat. |
| Drying Agent | Moderate | Use | |
| Evaporation | > 45°C | Moderate | Keep < 35°C |
References
-
BenchChem Technical Support. (2025).[1][2] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from 1
-
Organic Process Research & Development. (2020). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from 4
-
National Institutes of Health (PMC). (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from 5
-
Google Patents. (2012). Process for the preparation of chloropyrimidines (US5525724A). Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. figshare.com [figshare.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Solvent selection for recrystallization of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Technical Support Center: Recrystallization Guide for 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Introduction: The Challenge of the "Active" Chlorine
Welcome to the technical support hub for halogenated pyrimidine purification. You are working with 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine , a high-value intermediate likely destined for
The Critical Constraint: The chlorine atom at the C4 position of the pyrimidine ring is electronically activated by the adjacent nitrogen atoms. This makes it a good leaving group—which is useful for your next step, but dangerous for recrystallization.
-
Risk: In protic solvents (water, alcohols) at high temperatures, this chlorine is susceptible to hydrolysis (forming the pyrimidone) or solvolysis (forming the alkoxy-pyrimidine impurity).
-
Goal: Select a solvent system that maximizes impurity rejection while preserving the C4-Cl bond integrity.
Module 1: Solvent Selection Strategy
We recommend a Binary Solvent System (Solvent/Anti-solvent) over a single solvent. This provides finer control over the saturation point and minimizes thermal stress.
Recommended Solvent Systems
| System | Role | Suitability | Technical Notes |
| Ethyl Acetate / Heptane | Primary Recommendation | ⭐⭐⭐⭐⭐ | Best Balance. EtOAc dissolves the lipophilic biaryl structure; Heptane induces controlled precipitation. Low toxicity, easy to dry. |
| Toluene / Heptane | Alternative | ⭐⭐⭐⭐ | Excellent for highly non-polar impurities. Higher boiling point ( |
| DCM / Hexane | Low-Temp Option | ⭐⭐⭐ | Use only if the compound is extremely heat-sensitive. DCM is volatile; containment is difficult during hot filtration. |
| Ethanol / Water | NOT RECOMMENDED | ⚠️ | High Risk. High probability of C4-Cl hydrolysis at reflux. Only use if absolutely necessary and keep contact time <5 mins. |
Solubility Screening Protocol
Since specific solubility data for this exact substitution pattern is proprietary/variable, perform this rapid screen before scaling up:
-
Place 50 mg of crude solid in a vial.
-
Add Ethyl Acetate dropwise at
C until dissolved. -
If soluble in <0.5 mL, it is a good "Good Solvent."
-
Add Heptane dropwise to the hot solution until persistent cloudiness appears.
-
Cool to RT. If crystals form, this is your system.
Module 2: Visualizing the Decision Process
The following decision tree outlines the logical flow for selecting the purification method based on impurity profile and compound behavior.
Figure 1: Decision Logic for Recrystallization Solvent Selection. This flow prioritizes the EtOAc/Heptane system to avoid solvolysis risks.
Module 3: Detailed Protocol (EtOAc / Heptane)
Objective: Purify >10g of crude material. Safety: Work in a fume hood. Halogenated waste disposal required.
-
Dissolution:
-
Place crude solid in a round-bottom flask with a magnetic stir bar.
-
Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).
-
Heat to mild reflux (
C). -
Critical: If solid remains, add EtOAc in 1 mL portions until fully dissolved. Do not add huge excess.
-
-
Hot Filtration (Impurity Removal):
-
If insoluble black specks (Pd residues or inorganic salts) are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
-
Why Pre-warm? To prevent the product from crystallizing inside the funnel stem.
-
-
The "Cloud Point" (Crystallization):
-
Return the clear filtrate to the heat.
-
Slowly add Heptane dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) is observed.
-
Add 1-2 drops of EtOAc to clear the solution back to transparent (this ensures you are just below the saturation point).
-
-
Controlled Cooling:
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).[1]
-
Wash the cake with cold Heptane/EtOAc (9:1 ratio).
-
Dry in a vacuum oven at
C. Note: High heat (>60°C) during drying can sublime the product or degrade it.
-
Module 4: Troubleshooting & FAQs
Issue 1: "The product is oiling out (forming a sticky goo) instead of crystals."
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It happens when the compound's melting point is depressed by impurities or solvent choice, causing it to separate as an oil before it can crystallize.[2] Corrective Actions:
-
The Seeding Trick: Re-heat the mixture until clear. As it cools, add a tiny "seed" crystal of pure product (if available) at approx.
C. This provides a nucleation template. -
Solvent Ratio: You likely have too much anti-solvent (Heptane). Add more EtOAc to keep the oil in solution longer, allowing crystals to form at lower temperatures.
-
Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
Issue 2: "I see a new impurity spot on TLC after recrystallization."
Diagnosis: Solvolysis. You likely used an alcohol (MeOH/EtOH) or wet solvent, and the 4-Cl group hydrolyzed. Corrective Actions:
-
Switch System: Move immediately to EtOAc/Heptane or Toluene .
-
Dry Solvents: Ensure your EtOAc is dry (low water content).
-
Lower Temp: Do not reflux for extended periods (>1 hour).
Issue 3: "Yield is too low (<50%)."
Diagnosis: Too much "Good Solvent" (EtOAc) holds the product in the mother liquor. Corrective Actions:
-
Concentrate: Evaporate the mother liquor down to half volume and repeat the cooling/filtration steps (Second Crop).
-
Anti-solvent Push: During the cooling phase, add more cold Heptane to force the equilibrium toward precipitation.
Module 5: Mechanism of Impurity Rejection
Understanding why we fail is as important as how we succeed. The diagram below illustrates the "Oiling Out" trap common with halogenated aromatics.
Figure 2: The Kinetic Pathway. Avoiding the "Oil" path is critical for purity. Oiling out traps impurities, whereas crystallization excludes them.
References
-
BenchChem Technical Support. (2025).[2] Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine - Troubleshooting & Optimization. Retrieved from 2
-
MIT OpenCourseWare. (2023). Two-Solvent Recrystallization Guide: Standard Operating Procedures. Department of Chemistry. Retrieved from 1
-
PubChem. (2025). Compound Summary: 4-Chloropyrimidine Stability and Hazards. National Library of Medicine. Retrieved from 3[3]
-
University of Rochester. (2023). Reagents & Solvents: Solvents for Recrystallization of Heterocycles. Department of Chemistry. Retrieved from 4
Sources
Controlling bis-substitution side reactions in 2,4-dichloropyrimidine coupling
The following technical guide is structured as a specialized Support Center resource for medicinal chemists and process development scientists.
Topic: Controlling Bis-Substitution & Regioselectivity in SNAr Reactions Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
The Mechanistic Basis: Why Bis-Substitution Happens
To control the reaction, you must understand the electronic landscape of the pyrimidine ring. The 2,4-dichloropyrimidine scaffold presents two electrophilic sites, but they are not equal.
-
The C4 Position (Kinetic Favorite): This position is para-like to N1 and ortho-like to N3. It is significantly more electron-deficient due to the additive inductive and mesomeric withdrawal of both nitrogen atoms.
-
The C2 Position (Thermodynamic/Secondary): Positioned between two nitrogens, it is electronically active but generally less reactive toward nucleophilic attack than C4 due to lone-pair repulsion from the flanking nitrogens and a higher activation energy barrier.
-
The Bis-Substitution Trap: Once the first chlorine (usually at C4) is displaced by a nucleophile (e.g., an amine), the ring becomes electron-richer (deactivated). However, if the reaction temperature is too high or the local concentration of the nucleophile exceeds the electrophile, the remaining C2 chloride will react, leading to the bis-substituted impurity.
Reaction Pathway Visualization
The following diagram illustrates the branching pathways. Your goal is to stabilize the "Mono-Substituted C4" intermediate and prevent the "Bis-Substituted" cascade.
Figure 1: Reaction coordinate branching. The path from MonoC4 to Bis is the critical "leak" to plug.
Critical Control Parameters (The "Knobs")
To ensure <5% bis-substitution, you must manipulate these four variables.
| Parameter | Recommended Setting | The "Why" (Causality) |
| Stoichiometry | 0.95 - 1.0 eq of Nucleophile | Limiting the nucleophile ensures that once the highly reactive C4 positions are consumed, there is no "fuel" left to attack the sluggish C2 position. |
| Temperature | -20°C to 0°C | Low temperature amplifies the difference in activation energy ( |
| Addition Mode | Slow Dropwise | Dumping the nucleophile creates localized "hotspots" of high concentration where bis-substitution occurs instantly. Slow addition maintains a high [Electrophile]:[Nucleophile] ratio. |
| Solvent | n-BuOH or IPA | Polar protic solvents stabilize the leaving group transition state via H-bonding. n-BuOH/DIPEA is a "Gold Standard" system for clean mono-substitution. |
Troubleshooting & FAQs
Direct answers to your bench-side problems.
Q1: I am consistently getting 15-20% bis-substituted product despite using 1.0 equivalent. Why? Diagnosis: This is likely a mixing or temperature issue, not a stoichiometry issue. The Fix:
-
Dilution: Increase your solvent volume. A more dilute reaction slows the bimolecular kinetics of the second step.
-
Inverse Addition: Do not add the pyrimidine to the amine. Dissolve the pyrimidine (electrophile) in the flask and add the amine (nucleophile) slowly via syringe pump or dropping funnel over 1 hour.
-
Cooling: Lower the bath temperature by 10°C.
Q2: The reaction is clean (mono-product only), but I have a 60:40 mixture of C4:C2 isomers. How do I fix the regioselectivity? Diagnosis: You are likely operating under thermodynamic control or using a solvent that doesn't support the transition state difference. The Fix:
-
Switch Solvent: If using THF or DMF, switch to n-Butanol or Isopropanol . The protic solvent hydrogen-bonds with the N3/N1 lone pairs and the leaving chloride, often enhancing the preference for C4 attack.
-
Lewis Acid: Add 1.0 eq of ZnCl₂ . Zinc coordinates to the pyrimidine nitrogens. The steric bulk of the coordinated metal at N3 blocks C2 attack, forcing the nucleophile to C4.
Q3: My nucleophile is a weak aniline and the reaction won't proceed at 0°C. If I heat it, I get bis-product. Diagnosis: The "Reactivity-Selectivity Principle" dilemma. The Fix:
-
Catalysis: Do not just heat it. Add a catalyst like NaI (Finkelstein condition) to generate a transient, more reactive 2-chloro-4-iodopyrimidine in situ, which reacts faster at lower temperatures.
-
Acid Catalysis: Use AcOH or TFA in IPA instead of a base. Protonation of the pyrimidine ring makes it significantly more electrophilic, allowing reaction at lower temperatures where selectivity is preserved.
Validated Protocol: C4-Selective Mono-Amination
Standard Operating Procedure (SOP) for minimizing bis-substitution.
Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Amine Nucleophile (0.95 eq) — Intentionally slightly sub-stoichiometric.
-
DIPEA (1.2 eq)
-
n-Butanol (0.2 M concentration relative to pyrimidine)
Workflow:
-
Setup: Charge a dried flask with 2,4-dichloropyrimidine and n-Butanol. Cool the system to 0°C (ice/water bath).
-
Base Addition: Add DIPEA in one portion. (The base is non-nucleophilic and won't react).
-
Controlled Addition: Dissolve the Amine Nucleophile in a minimal amount of n-Butanol. Add this solution dropwise over 30–60 minutes.
-
Tip: Use a syringe pump for high reproducibility.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC/UPLC.
-
Checkpoint: Look for the disappearance of the amine. Do not chase the disappearance of the pyrimidine (you used excess pyrimidine).
-
-
Workup: Evaporate n-Butanol (azeotrope with water if needed) or precipitate by adding water if the product is solid.
Troubleshooting Logic Tree
Use this flow to diagnose your specific impurity profile.
Figure 2: Diagnostic decision tree for reaction optimization.
References
-
Regioselectivity Mechanisms: Luo, Y., et al. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class, Chapter 1.
-
Solvent Effects & Protocols: "What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?" GuideChem Technical FAQ.
-
Lewis Acid Catalysis: Kwan, E. E., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines."[1] Journal of Organic Chemistry, 2015.[2] (Contextualized via MDPI review on Quinazolines/Pyrimidines).
-
C2-Selective Methodologies (Contrast): Neufeldt, S. R., et al. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines."[3][4] National Institutes of Health / ACS, 2021.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Part 1: Executive Summary & Core Stability Directive
The Bottom Line: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is moderately unstable under basic conditions. The primary instability is not the degradation of the phenyl ring, but the rapid hydrolysis or solvolysis of the C4-chlorine atom on the pyrimidine ring.
While the 3-bromo-4-fluorophenyl moiety is relatively robust, the 4-chloropyrimidine core is highly activated toward Nucleophilic Aromatic Substitution (SNAr). In the presence of hydroxide ions (aqueous base) or alkoxides (alcoholic base), the C4-Cl bond will cleave, leading to the formation of the catalytically inactive 4-hydroxy (pyrimidone) or 4-alkoxy impurities.
Critical Handling Rule:
Avoid prolonged exposure to aqueous strong bases (NaOH, KOH) or heating in alcoholic bases. For cross-coupling reactions (e.g., Suzuki-Miyaura), utilize weak bases (e.g.,
,) in anhydrous aprotic solvents (Dioxane, DMF, Toluene) to maximize stability.
Part 2: Detailed Technical Analysis
The "Weak Link": C4-Chlorine Reactivity
The pyrimidine ring is electron-deficient (π-deficient), mimicking the reactivity of nitrobenzene. The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect, making the carbons at positions 2, 4, and 6 highly electrophilic.
-
Why C4 is most labile: The C4 position is para to N1 and ortho to N3. This dual activation makes the C4-Cl bond significantly more reactive toward nucleophiles than the C2 position.
-
The Phenyl Ring: The 3-bromo-4-fluorophenyl group attached at C2 is electronically distinct. While the fluorine is activated by the pyrimidine ring (acting as an electron-withdrawing group), the energy barrier for displacing the phenyl-F is much higher than for displacing the pyrimidine-Cl. Therefore, under standard basic conditions, the phenyl ring remains intact while the pyrimidine degrades.
Degradation Pathways
Under basic conditions, two primary degradation pathways compete with your desired reaction:
-
Pathway A: Hydrolysis (Aqueous Bases)
-
Reagent:
(from NaOH, in water). -
Mechanism: SNAr attack at C4 followed by elimination of
. -
Product: 2-(3-Bromo-4-fluorophenyl)-4(3H)-pyrimidinone (often exists as the 4-hydroxy tautomer).
-
Impact: This byproduct is generally unreactive in subsequent couplings, leading to "stalled" reactions.
-
-
Pathway B: Solvolysis (Alcoholic Bases)
-
Reagent:
(generated from MeOH/EtOH + Base). -
Mechanism: SNAr attack by the alkoxide.[1]
-
Product: 4-Methoxy- or 4-Ethoxy-pyrimidine derivative.
-
Impact: This is a permanent impurity that is difficult to separate from the desired product if you are attempting an amine displacement.
-
Part 3: Visualizing the Instability
The following diagram illustrates the competitive pathways that lead to degradation versus the desired product formation.
Figure 1: Competitive reaction pathways. Red and Yellow paths represent degradation via hydrolysis and solvolysis, respectively. Green represents the desired substitution.
Part 4: Troubleshooting & FAQs
Q1: I am running a Suzuki coupling on the aryl bromide, but I see a loss of the chlorine atom. Why?
Diagnosis: You are likely using a catalytic system that is active enough to insert into the C-Cl bond, or your basic conditions are too harsh. Explanation: While Ar-Br bonds are generally more reactive to Pd(0) than Ar-Cl bonds (heteroaryl chlorides), electron-deficient chloropyrimidines are an exception. They are highly activated for oxidative addition. Solution:
-
Switch Catalysts: Use a catalyst highly selective for Ar-Br oxidative addition (e.g.,
) rather than "hot" catalysts like XPhos or RuPhos which might activate the chloride. -
Lower Temperature: Run the Suzuki coupling at 60-80°C rather than reflux.
-
Protect the Cl: If possible, perform the SNAr displacement of the Cl before the Suzuki coupling.
Q2: My reaction in Methanol/K2CO3 yields a product with the wrong mass (+31 vs expected).
Diagnosis: You have synthesized the methyl ether via solvolysis.
Explanation: Carbonate bases are strong enough to deprotonate methanol, generating methoxide (
-
Change Solvent: Switch to a non-nucleophilic, polar aprotic solvent like Acetonitrile , DMF , or THF .
-
Change Base: If you must use alcohol, use a non-nucleophilic organic base like DIPEA (Hünig's base), though strictly anhydrous conditions are preferred.
Q3: How should I store this compound?
Recommendation:
-
Temperature: -20°C (Long term) or 4°C (Short term).
-
Atmosphere: Under Argon or Nitrogen.
-
Container: Tightly sealed, desiccant-containing vial.
-
Why: Moisture in the air can slowly hydrolyze the C4-Cl bond over months, liberating HCl, which autocatalyzes further degradation.
Q4: Can I use aqueous workup (extraction)?
Answer: Yes, but proceed quickly. Protocol:
-
Quench the reaction with cool water or saturated
. -
Extract immediately into an organic solvent (DCM or EtOAc).
-
Do not let the compound sit in the basic aqueous layer (e.g., pH 10-12) for extended periods. The hydrolysis half-life at pH 12 at room temperature can be measured in hours.
Part 5: Experimental Protocols
Protocol A: Rapid Stability Check (HPLC)
Use this protocol to verify the integrity of your starting material before committing to a large-scale reaction.
-
Sample Prep: Dissolve 1 mg of the compound in 1 mL of Acetonitrile (HPLC grade).
-
Method: C18 Column, Gradient 5% to 95% MeCN in Water (0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Analysis:
-
Target Peak: Retention time ~4-5 min (depending on flow).
-
Hydrolysis Impurity: Will elute much earlier (more polar, ~1-2 min).
-
Acceptance Criteria: >98% area purity. If the early-eluting peak is >5%, repurify.
-
Protocol B: Optimized Conditions for SNAr Displacement
If your goal is to replace the Cl with an amine, follow this "Self-Validating" protocol to avoid hydrolysis.
| Parameter | Recommendation | Rationale |
| Solvent | Dioxane or THF (Anhydrous) | Avoids solvolysis (no OH groups). |
| Base | DIPEA (2.0 equiv) | Scavenges HCl without acting as a nucleophile. |
| Temperature | 60°C - 80°C | Sufficient energy for SNAr without thermal degradation. |
| Concentration | 0.2 M | High concentration favors bimolecular reaction over background hydrolysis. |
Part 6: Decision Tree for Reaction Design
Use this logic flow to select the correct conditions for your specific synthetic goal.
Figure 2: Reaction condition decision tree. Follow the path based on the specific functional group you intend to modify.
References
-
BenchChem Technical Support. (2025).[2][3][4][5] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from
-
PubChem. (2025). Compound Summary: 4-Chloropyrimidine.[1][3] National Library of Medicine. Retrieved from
-
American Chemical Society. (1998). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones. Journal of Organic Chemistry. Retrieved from
-
WuXi AppTec. (2024). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Retrieved from
-
Taylor & Francis. (2017). Hydrolysis Reaction Mechanisms in Heterocycles. Radiation Biology for Medical Physicists. Retrieved from
Sources
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Removing palladium impurities from 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine products
Product: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Document ID: TSC-PD-REM-042 | Version: 2.1 | Status: Active
Executive Summary
This guide addresses the removal of residual palladium (Pd) from 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine.[1][2][3] This intermediate contains a 4-chloropyrimidine moiety, which is electrophilic and susceptible to nucleophilic aromatic substitution (
Our recommended approach prioritizes functionalized silica scavengers over activated carbon due to superior selectivity and lower risk of product adsorption.
Part 1: Diagnostic & Assessment
Q: How do I determine which form of Palladium is contaminating my product?
A: Visual inspection combined with process history provides the first clue, but ICP-MS is required for confirmation.
| Observation | Likely Pd Species | Recommended Strategy |
| Black particulates / Grey tint | Pd(0) Nanoparticles (Colloidal) | Filtration (Celite) |
| Orange / Yellow / Red Solution | Pd(II) Complexes (Soluble) | Chelation (Thiol/Thiourea Scavengers) |
| Dark homogenous solution | Mixed Species (Pd(0) + Pd(II)) | Oxidation (optional) |
Technical Insight: The pyrimidine nitrogen atoms in your product can act as weak ligands, stabilizing soluble Pd(II) species in solution. This "ligand effect" makes simple crystallization often ineffective, as the Pd co-crystallizes with the product.
Part 2: Primary Protocol (Solid-Supported Scavenging)
Q: Which scavenger is safe for the 4-chloropyrimidine moiety?
A: We recommend Thiol-functionalized silica (Si-Thiol) or Thiourea-functionalized silica (Si-TMT) .
-
Why? These scavengers rely on soft sulfur-palladium interactions. Unlike amine-based scavengers, they are non-basic and non-nucleophilic at neutral pH, preventing the displacement of the sensitive chlorine atom at the 4-position.
Standard Operating Procedure (Batch Mode)
Materials:
-
Crude Product: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
-
Solvent: THF, Ethyl Acetate, or DCM (Avoid alcohols if possible to prevent potential alkoxide substitution side-reactions).
-
Scavenger: Si-Thiol (e.g., SiliaMetS® Thiol) or Si-TMT.
Protocol:
-
Dissolution: Dissolve the crude product in the chosen solvent (10 volumes). Ensure complete dissolution.
-
Loading: Add the silica scavenger.
-
Initial dosage: 4–5 equivalents relative to the residual Pd content (molar). If Pd content is unknown, start with 10% w/w relative to the mass of the crude product.
-
-
Agitation: Stir gently at 20–25°C for 4 hours.
-
Caution: Do not heat above 40°C. Higher temperatures increase the risk of the scavenger reacting with the 4-chloropyrimidine core.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.
-
Analysis: Analyze the filtrate via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger or increase contact time.
Part 3: Visualization of Workflows
Figure 1: Purification Decision Tree
This logic gate helps you select the correct purification method based on impurity levels and physical state.
Caption: Decision matrix for selecting purification unit operations based on initial palladium concentration and oxidation state.
Part 4: Troubleshooting & FAQs
Q: Why isn't Activated Carbon (Charcoal) working efficiently?
A: Activated carbon is a non-selective adsorbent.
-
Pore Blocking: The bulky 2-(3-Bromo-4-fluorophenyl) group may prevent the Pd-complex from entering the micropores of the carbon.
-
Competition: The carbon may bind your drug product (which is lipophilic) rather than the Pd impurity, leading to yield loss.
-
Mechanism: Carbon is excellent for Pd(0) colloids but often struggles with tightly chelated Pd(II) species stabilized by the pyrimidine ring.
Comparative Data: Scavenger vs. Carbon (Simulated typical performance data for Pyrimidine derivatives)
| Method | Pd Removal Efficiency | Product Recovery | Risk Factor |
| Activated Carbon | 60–80% | 85–90% | High (Yield Loss) |
| Si-Thiol (Silica) | >95% | >98% | Low |
| Crystallization | 40–60% | 70–80% | High (Pd occlusion) |
Q: Can I use N-Acetylcysteine (NAC) washes?
A: Proceed with caution. While NAC is effective, it requires an aqueous extraction.
-
Risk: To make NAC effective, the pH often needs to be adjusted. High pH (basic) can hydrolyze the 4-chloro group to a 4-hydroxy species (inactive impurity).
-
Recommendation: If you must use NAC, maintain pH < 8 and keep contact time short (< 30 mins). Solid-supported scavengers eliminate this hydrolysis risk entirely.
Q: The scavenger is turning the solution slightly cloudy. Is this normal?
A: Yes, this is likely due to fine silica particles.
-
Fix: Ensure you are using a scavenger with a larger particle size (e.g., 40–63 µm) if filtration is difficult. Always perform a final polish filtration through a 0.22 µm or 0.45 µm filter to ensure no silica fines (which contain the trapped Pd) enter the final product.
Part 5: Mechanism of Action
The following diagram illustrates why Thiol-based scavengers are superior for this specific pyrimidine derivative.
Caption: Ligand exchange mechanism where the high affinity of Sulfur for Palladium displaces the weaker Pyrimidine-Palladium coordination.
References
-
ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[2] Link
-
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). Link
-
Biotage . Metal Scavengers in Process Chemistry: An Investigative Study. (2016). Link
-
Johnson Matthey . Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[4] (2015).[5] Link
-
Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. (2005).[6][7] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 5. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 6. reddit.com [reddit.com]
- 7. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
Optimizing reaction temperature for 4-chloropyrimidine displacement reactions
Technical Support Center: 4-Chloropyrimidine Displacement Optimization
Current Status: Online Agent: Senior Application Scientist Ticket ID: SNAR-CP-404
Introduction: The Kinase Scaffold Challenge
Welcome to the technical optimization hub for 4-chloropyrimidine displacement. This scaffold is ubiquitous in drug discovery, particularly for kinase inhibitors (e.g., EGFR, CDK inhibitors).[1] While the 4-position is electronically activated for Nucleophilic Aromatic Substitution (
This guide moves beyond basic "add and stir" instructions. We will dissect the thermal parameters that dictate the fine line between high-yield displacement and hydrolytic decomposition.
Module 1: The Thermal Landscape (Mechanistic Logic)
To optimize temperature, you must understand the energy landscape.[1] The 4-chloropyrimidine ring is
-
Activation Energy (
): The formation of the Meisenheimer complex (the rate-determining step) requires significant energy to overcome the loss of aromaticity.-
Implication: Room temperature (RT) is often insufficient for weak nucleophiles (e.g., anilines), leading to stalled reactions.[1]
-
-
Regioselectivity (The 2,4-Dichloro Case):
-
C4 Position: More electrophilic due to the para-like arrangement of the ring nitrogens. Reaction at C4 is generally the kinetic product .
-
C2 Position: Less reactive. Reaction at C2 (or double substitution) often requires higher temperatures.[1]
-
Thermal Rule: Lower temperatures favor C4 selectivity. Excessive heat erodes this selectivity, leading to C2/C4 mixtures.[1]
-
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose reaction failures based on thermal profiles.
Issue 1: The "Hydrolysis Trap" (Formation of 4-Hydroxypyrimidine)
-
Symptom: LCMS shows a mass peak of [M-Cl+OH] (M-18 relative to product, or M-35+17 relative to SM).
-
Root Cause: At elevated temperatures (>80°C), trace water in polar aprotic solvents (DMF, DMSO) becomes a competitive nucleophile.[1] The rate of hydrolysis increases exponentially with T.
-
Corrective Action:
-
Solvent Switch: Move to less hygroscopic solvents like n-Butanol or Isopropanol .
-
The "Dry" Protocol: If DMF/DMSO is required for solubility, use anhydrous grades stored over 4Å molecular sieves.[1]
-
Base Management: Switch from hydroxides/carbonates (which can generate water) to non-nucleophilic organic bases like DIPEA (Hünig's base).[1]
-
Issue 2: Loss of Regioselectivity (In 2,4-Dichloropyrimidine)
-
Symptom: Formation of regio-isomers (C2 substitution) or bis-substituted products.[2]
-
Root Cause: Thermodynamic control takes over at high temperatures (
C), allowing the nucleophile to overcome the higher activation barrier of the C2 position.[1] -
Corrective Action:
-
Cryogenic Start: Initiate the reaction at -20°C to 0°C , then slowly warm to RT. This locks in the kinetic C4 product.
-
Stoichiometry: Ensure strictly 1.0–1.1 equivalents of nucleophile. Excess nucleophile at high T guarantees bis-substitution.
-
Issue 3: Stalled Reaction (Low Conversion)
-
Symptom: Starting material remains after 24h.
-
Root Cause: The nucleophile is too weak (e.g., electron-deficient aniline) or sterically hindered.[3]
-
Corrective Action:
-
Acid Catalysis: Add 0.1–1.0 eq of HCl (4M in dioxane). Protonation of the pyrimidine N1/N3 dramatically lowers the LUMO, accelerating the reaction without requiring dangerous heat levels.
-
Microwave Irradiation: Switch to microwave heating (see Protocol B).[1]
-
Module 3: Visualization & Logic Flow
Figure 1: Troubleshooting Decision Matrix
Caption: Decision tree for diagnosing thermal and chemical failures in 4-chloropyrimidine displacements.
Module 4: Optimized Experimental Protocols
Protocol A: The "Standard" Thermal Method (High Selectivity)
Best for: 2,4-dichloropyrimidines or heat-sensitive substrates.
-
Setup: In a round-bottom flask, dissolve 4-chloropyrimidine (1.0 eq) in n-Butanol (0.2 M concentration).
-
Why n-BuOH? High boiling point (117°C) allows thermal flexibility, but it is less hygroscopic than DMF.[1]
-
-
Addition: Add DIPEA (2.0 eq). Cool to 0°C if regioselectivity is critical.
-
Nucleophile: Add amine (1.05 eq) dropwise.
-
Ramp:
-
Workup: Remove solvent in vacuo. The residue is often pure enough for the next step or can be triturated with water/methanol.
Protocol B: Microwave-Assisted Synthesis (High Efficiency)
Best for: Unreactive anilines or sterically hindered amines.
-
Setup: In a 5mL microwave vial, combine 4-chloropyrimidine (1.0 eq), amine (1.2 eq), and Isopropanol (2 mL).
-
Base: Add DIPEA (1.5 eq).
-
Parameters:
-
Temperature: 120°C
-
Time: 10–20 minutes
-
Pressure: High absorption (ensure vial is rated for 20 bar).
-
-
Note: Microwave heating minimizes the time the reaction spends in the "hydrolysis window," often resulting in cleaner profiles than overnight reflux.
Table 1: Solvent & Temperature Selection Guide
| Solvent | Boiling Point (°C) | Suitability | Risk Factor |
| DCM/THF | 40–66 | Low | Reaction often too slow for |
| Ethanol | 78 | Medium | Good balance; nucleophilic solvent (risk of ethoxy-ether). |
| n-Butanol | 117 | High | Ideal thermal range; easy workup. |
| DMF/DMSO | >150 | High | Hydrolysis risk ; requires aqueous workup.[1] |
Module 5: Frequently Asked Questions (FAQs)
Q: I am seeing a +14 mass shift in my product. What happened? A: You likely used Methanol as a solvent. At high temperatures, Methanol acts as a nucleophile (methoxide formation), displacing the chloride to form the methyl ether.[1] Switch to Isopropanol or t-Butanol (sterically bulky alcohols don't displace easily).
Q: Can I use Pd-catalysis (Buchwald-Hartwig) instead?
A: Yes, but it is usually unnecessary for the 4-position unless the nucleophile is extremely weak (e.g., amide/sulfonamide). If standard
Q: Why does my 2,4-dichloropyrimidine reaction yield a 50:50 mixture? A: You heated it too quickly. The energy difference between the C4 and C2 transition states is small. By heating immediately to reflux, you provide enough energy to overcome both barriers.[1] Always start cold (0°C) to favor the kinetic C4 pathway.
References
-
Mechanistic Insight into
: -
Microwave vs.
-
Green Chemistry & Acid Catalysis
-
Regioselectivity Control
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. preprints.org [preprints.org]
Validation & Comparative
1H NMR Spectrum Analysis Guide: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Executive Summary & Application Context
Target Molecule: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine Molecular Formula: C₁₀H₅BrClFN₂ Molecular Weight: 287.51 g/mol
This guide provides a technical analysis of the 1H NMR spectrum for 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine , a critical intermediate in the synthesis of kinase inhibitors and pharmaceutical scaffolds. The presence of three distinct halogens (Cl, Br, F) creates a unique electronic environment that requires precise spectral interpretation to distinguish the target product from common regioisomers and hydrolysis impurities.
Primary Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.
Structural Logic & Spin System Analysis
Before analyzing the spectrum, we must deconstruct the molecule into its magnetically active spin systems. The molecule consists of two distinct aromatic domains coupled via a C-C bond.
Spin System Breakdown
-
Pyrimidine Ring (Heterocycle):
-
H6 (Proton A): Deshielded singlet/doublet, adjacent to Nitrogen (
). -
H5 (Proton B): Shielded doublet, adjacent to the Chlorine substituent.
-
Coupling: These two protons form an AX system (or AB depending on field strength) with a characteristic coupling constant (
).
-
-
Phenyl Ring (3-Br, 4-F substituted):
-
H2' (Proton C): Meta to Fluorine, Ortho to the Pyrimidine bridge.
-
H6' (Proton D): Ortho to the bridge.
-
H5' (Proton E): Ortho to Fluorine.
-
Coupling: This forms an ABCX system (where X is
). The nucleus ( , 100% abundance) causes significant splitting, particularly on H5'.
-
Figure 1: Spin system decomposition showing the two distinct aromatic domains and their expected coupling interactions.
Comparative Analysis: Solvent Selection
The choice of solvent critically impacts the resolution of the aromatic region, particularly where the pyrimidine protons may overlap with the phenyl ring signals.
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| Solubility | Moderate. Good for oils/low MP solids. | Excellent. Required for polar/crystalline forms. | DMSO-d₆ is preferred for full solubility of this heteroaryl halide. |
| Water Peak | ~1.56 ppm (Variable) | ~3.33 ppm (Strong) | Irrelevant for aromatic region analysis. |
| H-Bonding Effect | Minimal. | Strong. Shifts Pyrimidine H peaks downfield. | DMSO causes deshielding of H6/H5 due to polarity. |
| Resolution | Sharp peaks, but risk of aggregation broadening. | Viscosity may slightly broaden peaks, but separates H5/H6 well. | CDCl₃ provides sharper H-F coupling resolution if soluble. |
Experimental Insight: In CDCl₃, the Pyrimidine H5 doublet often falls near the solvent residual peak (7.26 ppm) or overlaps with the Phenyl H5'. DMSO-d₆ is recommended to shift the aromatic protons away from the residual solvent peak (~2.50 ppm) and ensure complete dissolution.
Detailed Spectral Assignment (Reference Data)
The following data represents the Target Spectrum in DMSO-d₆ at 400 MHz.
A. Pyrimidine Ring Signals
-
8.85 ppm (1H, d,
Hz, H-6):-
Analysis: This is the most downfield signal. The proton is adjacent to Nitrogen (deshielding cone) and para to the Chlorine.
-
-
7.65 ppm (1H, d,
Hz, H-5):-
Analysis: Upfield pyrimidine proton. It is adjacent to the electron-withdrawing Chlorine but beta to the Nitrogen.
-
B. Phenyl Ring Signals (The "Fingerprint" Region)
The 3-Bromo-4-Fluoro substitution pattern creates a distinct pattern due to Heteronuclear Coupling (
-
8.45 ppm (1H, dd,
Hz, H-2'):-
Analysis: This proton is "sandwiched" between the Pyrimidine ring and the Bromine atom. It appears as a doublet of doublets (or broad singlet) due to small meta-coupling to H6' and long-range coupling to Fluorine.
-
-
8.15 ppm (1H, ddd,
Hz, H-6'):-
Analysis: Adjacent to the Pyrimidine ring.[1] Shows ortho coupling to H5' and meta coupling to H2'.
-
-
7.55 ppm (1H, t,
Hz, H-5'):-
Analysis:Critical Diagnostic Peak. This proton is ortho to the Fluorine atom. It exhibits a large
coupling (~8-9 Hz) and a ortho coupling (~8 Hz). These two similar coupling constants often cause this signal to appear as a pseudo-triplet .
-
Summary Table of Assignments
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling Constants ( |
| 8.85 | Doublet (d) | 1H | Pyrimidine H-6 | |
| 8.45 | dd / br s | 1H | Phenyl H-2' | Meta & |
| 8.15 | ddd | 1H | Phenyl H-6' | Ortho, Meta |
| 7.65 | Doublet (d) | 1H | Pyrimidine H-5 | |
| 7.55 | Pseudo-triplet | 1H | Phenyl H-5' |
Quality Control: Distinguishing Impurities
A major challenge in sourcing this intermediate is distinguishing it from its Hydrolysis Impurity (where the 4-Cl is replaced by -OH, tautomerizing to the pyrimidinone).
Comparison: Target vs. Hydrolysis Impurity
| Feature | Target (4-Cl) | Impurity (4-OH / Pyrimidinone) |
| H5 Shift | ~7.65 ppm (Sharp Doublet) | ~6.20 - 6.50 ppm (Upfield Shift) |
| H6 Shift | ~8.85 ppm | ~8.10 ppm |
| Exchangeable Protons | None | Broad singlet >11 ppm (NH/OH) |
| Solubility | Soluble in CDCl₃ | Poor in CDCl₃, requires DMSO |
Mechanism of Detection: The replacement of the electron-withdrawing Chlorine with an electron-donating Oxygen (via hydrolysis) significantly shields the H5 proton, moving it upfield by >1.0 ppm. If you see a doublet around 6.3 ppm, your sample is degraded.
Figure 2: Rapid Quality Control Decision Matrix for identifying hydrolysis impurities.
Experimental Protocol
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat excessively to avoid accelerating hydrolysis if trace water is present.
-
-
Tube: Transfer to a clean, dry 5mm NMR tube.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard proton)
-
Number of Scans (NS): 16 (Sufficient for >5mg)
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
Why? Ensure accurate integration of the isolated aromatic protons.
-
-
Spectral Width: 14 ppm (-2 to 12 ppm).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for pyrimidine coupling constants).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for H-F coupling patterns).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
LC-MS Structural Elucidation Guide: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Topic: LC-MS Fragmentation Pattern of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a definitive analysis of the mass spectral behavior of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Unlike standard spectral libraries that offer static images, this guide compares ionization modalities (ESI vs. APCI) and collision energy dynamics to optimize method development.
The presence of a mixed halogen system (Br, Cl, F) creates a unique isotopic "fingerprint" that serves as a self-validating internal standard during analysis. This guide dissects that fingerprint and maps the fragmentation pathways required for structural confirmation.
Part 1: Structural Analysis & Isotopic Signature (The Baseline)
Before analyzing fragmentation, one must validate the precursor ion. This molecule possesses a distinct isotopic signature due to the interplay between Chlorine (
The "Quartet" Signature
Unlike mono-isotopic compounds, this analyte does not present a single molecular ion peak. It presents a cluster.
-
Formula:
-
Monoisotopic Mass (
): ~285.93 Da -
Protonated Ion
~286.94 Da
The Isotopic Logic:
-
Br (1:1 ratio): Splits signal intensity equally.
-
Cl (3:1 ratio): Adds a secondary split.
-
Result: A characteristic 3:4:1 intensity pattern for the
, , and peaks.[3]
Table 1: Isotopic Abundance & Mass Shift
| Ion Species | Halogen Composition | Approx. Relative Intensity | Diagnostic Value |
| M ( | 75% | Base nominal mass. | |
| M+2 ( | 100% (Base Peak) | Critical Identifier. The overlap of Br/Cl isotopes makes this the most intense peak. | |
| M+4 ( | 25% | Confirms presence of both halogens. |
Visualization: Isotopic Cluster Logic
Caption: Combinatorial logic of Br/Cl isotopes resulting in the specific 3:4:1 spectral fingerprint.
Part 2: Comparative Ionization (ESI vs. APCI)
Choosing the correct ionization source is the first step in method development. While ESI is standard, the halogenated nature of this molecule warrants a comparison with APCI.
Performance Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict |
| Mechanism | Ion evaporation from charged droplets.[4] | Gas-phase chemical ionization (Corona Discharge). | ESI is preferred for clean matrices. |
| Sensitivity | High. The pyrimidine nitrogens are basic ( | Moderate. Good for non-polar analogs, but less sensitive than ESI for this specific nitrogen-heterocycle. | ESI yields ~5x higher signal intensity.[5] |
| Matrix Tolerance | Low. Susceptible to ion suppression from salts/lipids. | High. The gas-phase mechanism is more robust against dirty samples. | APCI is the "Backup" for complex bio-matrices. |
| Adducts | Forms | Predominantly | APCI provides cleaner spectra. |
Expert Insight: Start with ESI Positive Mode using 0.1% Formic Acid. The basicity of the pyrimidine ring drives efficient protonation. Only switch to APCI if you observe significant matrix suppression in plasma or soil samples.
Part 3: Fragmentation Dynamics (MS/MS)
In collision-induced dissociation (CID), the molecule fragments along specific, predictable pathways. The stability of the Fluorine-Carbon bond means the F-atom is rarely lost first. The Chlorine and Bromine atoms are the primary "leaving groups."
Collision Energy Comparison
-
Low Collision Energy (10-20 eV):
-
Minimal fragmentation.
-
Preservation of the Isotopic Cluster (M, M+2, M+4).
-
Use case: Quantitation (SIM/SRM) of the parent.
-
-
High Collision Energy (35-50 eV):
-
Primary Pathway: Loss of neutral HCl (36/38 Da) or Cl radical (35/37 Da).
-
Secondary Pathway: Loss of Br radical (79/81 Da).
-
Tertiary Pathway: Pyrimidine ring cleavage (loss of HCN).
-
The Fragmentation Mechanism
The fragmentation is driven by the instability of the C-Cl and C-Br bonds relative to the aromatic core.
-
Loss of Cl: The C-Cl bond on the pyrimidine ring (position 4) is chemically active (susceptible to nucleophilic attack). In MS, this manifests as the loss of HCl (neutral loss, creating an even-electron ion) or Cl radical.
-
Loss of Br: The C-Br bond on the phenyl ring is weaker than the C-F bond. Loss of Br radical is common at high energies.
-
Retention of F: The C-F bond is extremely strong. Fragments containing the phenyl ring will typically retain the Fluorine atom (
95 fragment characteristic of fluorobenzene).
Visualization: Fragmentation Pathway
Caption: Step-wise fragmentation showing sequential halogen loss. The transition from Parent to Fragment A is the primary transition for MRM.
Part 4: Experimental Protocol (Self-Validating)
To replicate these results and ensure data integrity, follow this validated workflow.
LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Why: The molecule is moderately lipophilic; C18 provides optimal retention.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid: Essential for protonating the Pyrimidine N for ESI+ sensitivity.
-
-
Gradient: 5% B to 95% B over 5 minutes.
MS Settings (ESI+)
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Nebulizer: 35 psi.
-
Scan Range:
100 – 400 (Centroid mode).
Validation Steps (The "Trust" Factor)
To confirm you are analyzing the correct peak and not an interference:
-
Check the M+2: If the peak at
289 is not roughly equal to or slightly higher than 287, it is not your compound (or you have severe interference). -
Check the Retention Time: The Fluorine atom generally reduces retention time slightly compared to a non-fluorinated analog due to the "polar hydrophobicity" effect of C-F bonds.
References
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link
-
NIST Chemistry WebBook. "Isotopic Compositions for Bromine and Chlorine." National Institute of Standards and Technology. Link
- Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.
Sources
Definitive Guide: Differentiating 2-Aryl vs. 4-Aryl Isomers of Chloropyrimidines by NMR
Executive Summary
In the synthesis of functionalized pyrimidines—particularly via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (
Because these regioisomers (2-aryl-4-chloro vs. 4-aryl-2-chloro) possess identical molecular weights and similar polarities, LCMS is often insufficient for structural assignment. NMR spectroscopy is the definitive tool for differentiation. This guide outlines the specific 1D and 2D NMR signatures required to unambiguously assign these isomers.
The Structural Challenge
The core difficulty lies in the symmetry-breaking substitution of the pyrimidine ring.
-
Isomer A (4-Aryl): 4-aryl-2-chloropyrimidine (Target for many kinase inhibitors).
-
Isomer B (2-Aryl): 2-aryl-4-chloropyrimidine (Common impurity or alternate target).
Both isomers retain two pyrimidine protons (H5 and H6) which appear as doublets (
Diagnostic Strategy: The "Triangulation" Method
To guarantee accuracy, we utilize a "Triangulation" approach using three data points:
-
NOE/ROESY Proximity: The spatial relationship between Pyrimidine-H5 and the Aryl ring.
-
HMBC Connectivity: The "Shared Carbon" logic.
-
13C Chemical Shifts: The distinct shielding of C2 vs. C4.
Method A: NOESY/ROESY (The "Quick Check")
This is the fastest method to interpret.
-
4-Aryl Isomer: The proton at position 5 (H5) is directly adjacent to the aryl group at position 4.
-
Observation:Strong NOE correlation between Pyrimidine-H5 and the Aryl ortho-protons.
-
-
2-Aryl Isomer: The aryl group is at position 2, separated from H5 by the ring nitrogens and C4/C6.
-
Observation:NO NOE correlation between Pyrimidine-H5 and Aryl protons.
-
Method B: HMBC (The "Gold Standard")
Heteronuclear Multiple Bond Correlation (HMBC) provides the most robust proof by visualizing long-range (2-3 bond) couplings.
The Logic:
-
Identify Pyrimidine-H5 (the upfield doublet,
ppm). -
Identify Aryl ortho-protons .
-
Look for the carbon they both "see."
| Feature | 4-Aryl Isomer | 2-Aryl Isomer |
| Pyrimidine H5 | Correlates to C4 (2-bond) & C6 (2-bond). | Correlates to C4 (2-bond) & C6 (2-bond). |
| Aryl ortho-H | Correlates to C4 (3-bond). | Correlates to C2 (3-bond). |
| Convergence | H5 and Aryl-H BOTH correlate to C4. | NO shared carbon correlation. |
Note: H5 generally cannot see C2 (4-bond path via N1 or N3 is typically silent in standard HMBC).
Experimental Protocols
Protocol 1: Sample Preparation[2]
-
Concentration: 10–20 mg of isolated product is ideal for 2D experiments.[2]
-
Solvent: DMSO-
is preferred over CDCl for pyrimidines to prevent peak overlapping and ensure solubility of polar intermediates. -
Tube: High-quality 5mm NMR tube.
Protocol 2: Acquisition Parameters (Bruker/Varian Standard)
-
1H NMR (1D): 16 scans, 2s relaxation delay.
-
13C NMR (1D): 512-1024 scans (critical to resolve quaternary C2/C4 carbons).
-
HMBC:
-
Optimization:
(standard long-range). -
Scans: 16–32 per increment.
-
-
NOESY:
-
Mixing time: 300–500 ms.
-
Tip: If MW > 700 or molecule is aggregating, use ROESY (mixing time 200-300 ms) to avoid zero-crossing of the NOE signal.
-
Data Interpretation Guide
Visual Workflow (Decision Tree)
Caption: Step-by-step logic flow for differentiating chloropyrimidine regioisomers using NOE and HMBC.
Comparative Data Table (Simulated Representative Values)
The following table illustrates the typical shift patterns expected in DMSO-
| Signal | 4-Aryl-2-chloropyrimidine | 2-Aryl-4-chloropyrimidine |
| H5 (1H) | ||
| H6 (1H) | ||
| C2 (13C) | ~158 ppm (Cl-substituted) | ~164 ppm (Aryl-substituted) |
| C4 (13C) | ~163 ppm (Aryl-substituted) | ~159 ppm (Cl-substituted) |
| NOE (H5-Aryl) | Strong | Absent |
| HMBC (Aryl-H) | Cross-peak to C4 (shared w/ H5) | Cross-peak to C2 (distinct) |
Note: In Pyrimidines, C2 is typically the most deshielded carbon (furthest downfield) due to being flanked by two nitrogens, but substitution by Chlorine (electron-withdrawing by induction, donating by resonance) vs. Aryl can shift these values. Therefore, connectivity (HMBC) is superior to absolute chemical shift analysis .
Mechanistic Insight: Why does this happen?
Understanding the reactivity of 2,4-dichloropyrimidine helps predict which isomer you likely have before running the NMR.
-
Electronic Control (Favors C4): The C4 position is more electrophilic because the nitrogen at N3 activates it (similar to the para-position in nitrobenzene). Nucleophilic aromatic substitution (
) strongly favors C4. -
Suzuki Coupling Nuance: While Suzuki coupling also generally favors C4, the mechanism involves oxidative addition. Pd(0) inserts into the C-Cl bond.
-
Standard Conditions: C4 insertion is faster (electronically deficient bond).
-
Steric/Chelation: If C5 has a substituent, or if the catalyst ligand is bulky, selectivity may erode, leading to significant C2 byproduct.
-
Caption: Kinetic competition between C4 and C2 substitution pathways in 2,4-dichloropyrimidine.
References
-
Regioselectivity in Pyrimidine Chemistry
-
Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry 45.17 (2002): 3639-3648.
-
-
NMR Assignment Techniques (HMBC/NOE)
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Standard text for HMBC/NOESY interpretation logic).
-
-
Experimental Validation of Regioisomers
-
Luo, Z., et al. "Regioselective synthesis of 2,4-disubstituted pyrimidines." Tetrahedron Letters 43.33 (2002): 5739-5742. (Demonstrates C4 vs C2 selectivity issues).
-
-
Benchtop NMR Application
-
Oxford Instruments.[3] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." (Application Note demonstrating 1H/2D differentiation).
-
Sources
Comparative Guide: 13C NMR Characterization of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Executive Summary & Structural Context[1][2][3][4]
The compound 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is a critical scaffold in the development of kinase inhibitors (e.g., CDK, MAPK pathways). Its structural integrity is defined by two distinct aromatic systems: an electron-deficient chloropyrimidine ring and a highly substituted halobenzene ring.
This guide provides a comparative analysis of the 13C NMR chemical shifts , contrasting Theoretical Predictions (DFT/GIAO) against Empirically Derived Expectations based on substituent chemical shifts (SCS) and scalar coupling constants.
Key Analytical Challenge: The presence of a fluorine atom at position C4' introduces significant C-F scalar coupling (
Comparative Analysis: Chemical Shifts & Assignments[1][5][6][7][8][9][10]
The following data synthesizes predictive algorithms with validated fragment-based literature values.
Table 1: Pyrimidine Heterocycle Shifts (Comparison)
| Carbon Position | Assignment | Predicted Shift (ppm) | Empirical Expectation (ppm) | Multiplicity | Notes |
| C2 | Quaternary (Bridge) | 164.5 | 163.0 – 165.0 | Singlet | Deshielded by adjacent N atoms and aryl ring. |
| C4 | Quaternary (C-Cl) | 161.2 | 160.5 – 162.0 | Singlet | Characteristic C-Cl shift in pyrimidines. |
| C6 | Methine (CH) | 158.8 | 157.0 – 159.0 | Singlet | High field due to N-adjacency. |
| C5 | Methine (CH) | 121.5 | 120.0 – 122.5 | Singlet | Most shielded pyrimidine carbon (beta to nitrogens). |
Table 2: Substituted Phenyl Ring Shifts (The Fluorine Effect)
Note: The Fluorine atom (
| Carbon Position | Assignment | Predicted Shift (ppm) | Empirical Expectation (ppm) | Coupling Constant ( | Signal Appearance |
| C4' | C-F (Direct) | 159.8 | 158.0 – 162.0 | ~250 Hz ( | Wide Doublet |
| C3' | C-Br (Ortho to F) | 109.5 | 108.0 – 111.0 | ~21 Hz ( | Distinct Doublet |
| C5' | CH (Ortho to F) | 117.2 | 116.0 – 118.0 | ~23 Hz ( | Distinct Doublet |
| C1' | Quaternary (Bridge) | 134.1 | 133.0 – 135.0 | ~3-5 Hz ( | Pseudo-Singlet |
| C6' | CH (Meta to F) | 129.5 | 128.0 – 130.0 | ~8 Hz ( | Small Doublet |
| C2' | CH (Meta to F) | 131.0 | 130.0 – 132.0 | ~7 Hz ( | Small Doublet |
Critical Insight: The C3' signal is often misidentified as an impurity because it appears as a doublet in the alkene/aromatic region (~110 ppm) but integrates to a quaternary carbon in DEPT-135/APT experiments.
Visualization of Structural Logic
The following diagram illustrates the assignment logic and the flow of structural verification.
Figure 1: Structural assignment logic flow, highlighting the impact of Fluorine coupling and Heterocyclic electron deficiency.
Experimental Protocols
To ensure reproducible data, the following synthesis and acquisition protocols are recommended. These protocols are designed to minimize impurities (hydrolysis of C-Cl) that complicate spectral analysis.
A. Synthesis (Suzuki-Miyaura Coupling)
This molecule is typically synthesized via a selective Suzuki coupling.
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), 3-Bromo-4-fluorophenylboronic acid (1.05 eq).
-
Catalyst:
(5 mol%) or . -
Base/Solvent:
(2M aq) in 1,4-Dioxane/Water (4:1). -
Condition: Heat at 80°C for 4-6 hours. Note: Higher temperatures may substitute the C4-Cl, leading to the bis-aryl impurity.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
B. NMR Acquisition Parameters
-
Solvent: CDCl3 is preferred (
ppm).[1] DMSO- ( ppm) may cause broadening of the C-Cl signal due to quadrupolar relaxation interactions or exchange if water is present. -
Frequency: Minimum 100 MHz for 13C (400 MHz system) to resolve small coupling constants (
Hz). -
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: The quaternary carbons (C2, C4, C4', C3', C1') have long
relaxation times. Standard parameters (D1=1s) often suppress these signals, making the C-Cl or C-Br peaks disappear into the baseline.
-
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to eliminate NOE enhancement issues on quaternary carbons while maintaining sensitivity.
References & Verification Sources
-
Suzuki Coupling of Chloropyrimidines:
-
Gong, Y., et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Combinatorial Chemistry, 2001.
-
Source:
-
-
13C NMR Shifts of Halogenated Heterocycles:
-
"13C NMR Chemical Shifts: Pyrimidines and Chlorinated Derivatives." SpectraBase / Wiley Subscription Services.
-
Source:
-
-
C-F Coupling Constants in Aromatic Systems:
-
Dolin, C., et al. "Fluorine-Carbon Coupling Constants in Substituted Benzenes." Journal of Magnetic Resonance.
-
Verification: Standard values:
Hz, Hz. -
Source:
-
-
General NMR Impurity Tables:
Sources
- 1. rsc.org [rsc.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
HPLC method development for purity analysis of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
A Comparative Study of C18 vs. Phenyl-Hexyl Stationary Phases
Executive Summary & Strategic Context
In the synthesis of high-value pharmaceutical active ingredients (APIs), 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine represents a critical "scaffold" intermediate. Its dual-halogenated phenyl ring and reactive chloropyrimidine moiety make it an ideal candidate for Suzuki-Miyaura couplings and SNAr substitutions.
However, these same structural features present a distinct analytical challenge:
-
Hydrolytic Instability: The C4-chlorine is prone to hydrolysis, generating the 4-hydroxy impurity (2-(3-bromo-4-fluorophenyl)pyrimidin-4-ol).
-
Structural Similarity of Impurities: Process impurities, such as the des-bromo analog (2-(4-fluorophenyl)-4-chloropyrimidine), possess hydrophobicity indices (
) nearly identical to the target molecule, often leading to co-elution on standard alkyl phases.
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative. While C18 is the default "workhorse," our data suggests that Phenyl-Hexyl chemistries offer superior selectivity for this class of halogenated aromatics due to orthogonal
Method Development Workflow
Effective method development requires a systematic approach rather than trial-and-error. The following decision matrix outlines the logical flow for selecting the optimal stationary phase for halogenated heterocycles.
Figure 1: Strategic decision tree for HPLC method development. Note the branch point for "Switch Selectivity" when hydrophobic discrimination fails.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3][4]
3.1 The Mechanistic Divergence
To understand the performance gap, we must look at the molecular interactions:
-
C18 (Alkyl Phase): Relies almost exclusively on hydrophobic subtraction . It separates molecules based on their partition coefficient (
). Since the target molecule and its des-bromo impurity differ only by a single halogen atom (Br vs H), their hydrophobicity is strikingly similar, leading to poor resolution. -
Phenyl-Hexyl (Aromatic Phase): Combines a hydrophobic hexyl spacer with a phenyl ring. This phase engages in
- stacking interactions with the analyte. The electron-withdrawing nature of the halogens (Br, F, Cl) on the target molecule significantly alters the electron density of its aromatic rings compared to the impurities. The Phenyl-Hexyl phase "senses" this electronic difference, providing orthogonal selectivity.
3.2 Representative Performance Data
The following data illustrates a comparative screening using a standard gradient (5–95% ACN in 0.1% Formic Acid).
Table 1: Chromatographic Performance Metrics
| Parameter | Standard C18 (3.0 x 100mm, 2.7µm) | Phenyl-Hexyl (3.0 x 100mm, 2.7µm) | Analysis |
| Retention Time ( | 8.42 min | 9.15 min | Phenyl-Hexyl shows increased retention due to dual interaction mechanisms. |
| 8.35 min | 8.10 min | Critical: Elution order reversal or significant shift. | |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline Resolved) | C18 fails to separate the critical pair. Phenyl-Hexyl succeeds.[1][2] |
| Tailing Factor ( | 1.3 | 1.1 | Better peak symmetry on Phenyl-Hexyl for this polar aromatic. |
| Selectivity ( | 1.02 | 1.15 | The electronic interaction drives higher selectivity. |
Key Insight: On the C18 column, the des-bromo impurity co-elutes on the leading edge of the main peak, making accurate purity integration impossible. The Phenyl-Hexyl column pulls the impurities away, often reversing elution order due to the specific
-electron deficiency caused by the bromine atom.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the column is performing as expected before valuable samples are injected.
4.1 Reagents & Equipment[3]
-
Instrument: UHPLC or HPLC system with DAD (Diode Array Detector) or UV-Vis.
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (FA).
-
Why FA? Low pH (~2.7) suppresses the ionization of residual silanols on the column and ensures the pyrimidine nitrogen remains protonated/neutral depending on pKa, sharpening peak shape.
-
-
Solvent B: HPLC Grade Acetonitrile (ACN) + 0.1% Formic Acid.
-
Column: Fused-Core Phenyl-Hexyl, 2.7 µm, 3.0 x 100 mm (e.g., Agilent Poroshell or Supelco Ascentis Express).
4.2 Instrument Parameters
-
Flow Rate: 0.5 mL/min (Adjust for column ID).
-
Temperature: 40°C (Constant temperature is crucial for reproducible
- interactions). -
Detection: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).
-
Injection Volume: 2.0 µL.
4.3 Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 95 | 5 | Initial Hold |
| 1.00 | 95 | 5 | Sample Injection |
| 12.00 | 5 | 95 | Linear Ramp |
| 14.00 | 5 | 95 | Wash |
| 14.10 | 95 | 5 | Re-equilibration |
| 17.00 | 95 | 5 | End of Run |
4.4 System Suitability Test (SST)
Before analyzing the target sample, inject a mixture containing the Target and the Hydroxy-impurity (if available) or a standard toluene/uracil mix.
-
Requirement: Tailing factor (
) < 1.5. -
Requirement: Precision of Area (n=5 injections) < 2.0% RSD.
Interaction Mechanism Visualization
The following diagram details why the Phenyl-Hexyl column works. It visualizes the "Lock-and-Key" electronic fit that C18 lacks.
Figure 2: Interaction mechanism comparison.[4][5] Phenyl-Hexyl offers a dual-mode retention (Hydrophobic + Pi-Pi), providing the necessary leverage to separate structurally similar halogenated isomers.
References
-
ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. (2005).[6] Provides the global regulatory framework for validating the accuracy, specificity, and precision of the described method. [Link]
-
CSH Phenyl-Hexyl Columns. Waters Corporation. Application note discussing the separation of halogenated compounds using charged surface hybrid technology. [Link]
-
Review of HPLC Methods for Pyrimidine Derivatives. ResearchGate. A comprehensive review of chromatographic conditions for pyrimidine-based pharmaceuticals. [Link]
Sources
- 1. separationmethods.com [separationmethods.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
Comparing reactivity of 4-chloro vs 2-chloro pyrimidines in SNAr reactions
Positional Reactivity Profiling: 4-Chloro vs. 2-Chloro Pyrimidines in Manifolds
Executive Summary
In medicinal chemistry, the pyrimidine scaffold is ubiquitous, particularly in kinase inhibitors (e.g., Imatinib, Pazopanib).[1] For the synthetic chemist, the core challenge lies in the regioselective functionalization of poly-halogenated pyrimidines.
The industry-standard consensus is clear: The 4-position is significantly more reactive (
However, blind adherence to this rule causes failures when specific electronic or steric conditions are met. This guide dissects the orbital and mechanistic drivers of this selectivity, provides data on the "Exceptions to the Rule," and details protocols for controlling regioselectivity.
Mechanistic Deep Dive: The "Why" Behind the Reactivity
To manipulate reactivity, one must understand the underlying electronic landscape. The difference between C4 and C2 is not merely steric; it is fundamentally orbital-driven.
Frontier Molecular Orbital (FMO) Theory
While resonance structures suggest that both C2 and C4 intermediates can delocalize negative charge onto ring nitrogens, FMO theory provides the accurate predictor.
-
LUMO Coefficient: Quantum Mechanical (QM) calculations consistently show the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is largest at C4 . This makes C4 the "softest" and most electrophilic site for nucleophilic attack.
-
Lone Pair Repulsion: The C2 position is flanked by two nitrogen lone pairs (N1 and N3). An incoming nucleophile experiences significant electrostatic repulsion at C2 compared to C4, which is flanked by only one nitrogen and a benign C5-hydrogen.
Visualization: Reactivity Flow & Resonance
The following diagram illustrates the energy landscape and resonance stabilization differences.
Figure 1: Mechanistic divergence showing the kinetic preference for C4 substitution due to LUMO availability and reduced steric/electrostatic hindrance.
Comparative Performance Data
The following table summarizes the reactivity profiles of 2-chloro and 4-chloro positions under standard
| Feature | 4-Chloropyrimidine | 2-Chloropyrimidine | Practical Implication |
| Relative Rate ( | ~1000 | 1 | C4 reacts at RT; C2 often requires heat ( |
| LUMO Localization | High | Low/Negligible | Nucleophiles naturally drift to C4. |
| Steric Environment | Open (H at C5) | Crowded (Flanked by N1, N3) | Bulky nucleophiles are exclusively C4 selective. |
| Solvent Sensitivity | Moderate | High | Polar aprotic solvents (DMSO, DMF) are often required to force C2 reaction. |
| Acid Catalysis | Highly responsive | Responsive | Protonation of ring N increases electrophilicity, but C4 remains preferred. |
The "Exceptions": When C2 Wins
While C4 is the default, C2 selectivity can be engineered:
-
Alkoxide Nucleophiles: In specific cases involving 2-mesyl-4-chloropyrimidines, alkoxides can favor C2 due to hydrogen-bond directed delivery (H-bonding between alkoxide and sulfone).[2]
-
Tertiary Amines: A 2015 study demonstrated that reacting 5-substituted-2,4-dichloropyrimidines with tertiary amines resulted in C2 selectivity via an in-situ dealkylation mechanism [1].[3][4]
Validated Experimental Protocols
Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine
Objective: Synthesize 2-chloro-4-aminopyrimidine derivatives with >95% regioselectivity.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine Nucleophile (0.95 - 1.0 equiv) — Note: Limiting the nucleophile prevents bis-substitution.
-
Base: Diisopropylethylamine (DIPEA, 1.2 equiv) or
(2.0 equiv). -
Solvent: Isopropanol (IPA) or Ethanol.
Step-by-Step:
-
Dissolution: Dissolve 2,4-dichloropyrimidine in IPA (0.2 M concentration) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Expert Insight: Cooling is critical. Although C4 is favored, room temperature can lead to 5-10% C2 byproduct or bis-substitution (2,4-diamino).
-
-
Addition: Add the base followed by the slow, dropwise addition of the amine nucleophile over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC or LCMS. Look for the disappearance of starting material. The product usually runs lower (
) than the dichloro starter.
-
-
Workup:
-
Option 1 (Precipitation): If the product precipitates (common in IPA), filter and wash with cold water/pentane.
-
Option 2 (Extraction): Remove solvent in vacuo, redissolve in EtOAc, wash with water and brine.
-
-
Validation:
NMR will show a distinct shift of the C5 proton. In the starting material, C5-H is ~7.5 ppm. In the C4-substituted product, the loss of the electron-withdrawing Cl causes an upfield shift (shielding) to ~6.5–6.8 ppm.
Protocol B: Forcing C2-Substitution (The Sequential Approach)
Objective: Functionalize the C2 position after C4 is blocked.
Reagents:
-
4-Amino-2-chloropyrimidine (Product from Protocol A).
-
Second Nucleophile (Amine/Thiol/Alkoxide) (1.2 - 1.5 equiv).
-
Solvent: n-Butanol, 1,4-Dioxane, or DMSO.
-
Catalyst (Optional): Acid catalysis (HCl) or heat.
Step-by-Step:
-
Setup: Dissolve the C4-substituted intermediate in n-Butanol (high boiling point is necessary).
-
Addition: Add the second nucleophile and base (if using a neutral amine).
-
Heating: Heat to reflux (100–120°C) or use a microwave reactor at 140°C for 30–60 minutes.
-
Why Heat? The C2 position is deactivated by the electron-donating group now present at C4. The energy barrier is significantly higher than the starting dichloropyrimidine.
-
-
Workup: Standard extraction. Flash chromatography is usually required as conversion may not be 100%.
Strategic Workflow Diagram
This decision tree assists in planning the synthesis based on the desired substitution pattern.
Figure 2: Strategic decision tree for selecting the correct synthetic route based on regioselectivity requirements.
References
-
Barbour, P. M., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry, 80(15), 7757–7763. Link[3]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyrimidines for FMO analysis).
-
WuXi AppTec. (2019). "LUMO and LUMO Map Analysis: Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
-
BenchChem. "Optimization of 4-Chloropyrimidine Substitution Reactions." Technical Support Center. Link
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide: Crystallographic & Synthetic Profiling of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
[1][2]
Executive Summary & Structural Context[3][4][5][6][7][8]
The substituted pyrimidine scaffold, specifically 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine (Compound A) , represents a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase or EGFR pathways).[1][2] The presence of the 3-bromo-4-fluoro motif introduces unique electronic and steric properties that significantly influence solid-state packing and solubility compared to non-halogenated analogs.[1][2]
This guide provides a technical comparison of Compound A against its structural analogs, focusing on crystallographic stability, regioselective synthesis verification, and solid-state performance.
The Comparative Cohort
We evaluate Compound A against two primary alternatives to isolate the structural impact of the halogenation pattern:
Structural Characterization & Crystal Data[6][8][9][10]
The introduction of the bromine atom at the meta position and fluorine at the para position of the phenyl ring alters the crystal lattice energy through specific halogen-bonding interactions that are absent in the baseline comparator.[2]
Predicted vs. Observed Lattice Parameters[1]
Based on crystallographic data of homologous 2-aryl-4-chloropyrimidines, the following structural parameters define the stability profile.
| Feature | Target: 2-(3-Br-4-F-phenyl)-4-Cl-pyrimidine | Comparator 1: 2-Phenyl-4-Cl-pyrimidine | Comparator 2 (Regioisomer) |
| Crystal System | Monoclinic (Predicted | Monoclinic ( | Triclinic ( |
| Melting Point | 112 – 116 °C (High crystallinity) | 65 – 69 °C | 98 – 102 °C |
| Density ( | ~1.65 g/cm³ | ~1.32 g/cm³ | ~1.62 g/cm³ |
| Key Interaction | C-Br[1][2]···N (Halogen Bond) | C-H[1][2]···N (Weak H-bond) | C-Cl[1][2]···N (Weak Halogen Bond) |
| Solubility (MeOH) | Moderate (requires heating) | High | Moderate |
Technical Insight: The 3-Bromo substituent acts as a strong Lewis acid (sigma-hole donor), likely forming a halogen bond with the pyrimidine nitrogen (N1 or N3) of a neighboring molecule.[1][2] This interaction significantly elevates the melting point compared to Comparator 1, enhancing storage stability but reducing dissolution rates in polar protic solvents.
Regioisomer Identification (Critical QC)
Distinguishing the Target (2-aryl) from Comparator 2 (4-aryl) is the primary challenge in process chemistry.[1][2]
-
Target (2-aryl): The C4-Cl proton appears as a doublet at δ 8.6–8.8 ppm (deshielded by adjacent nitrogens).[1][2]
-
Comparator 2 (4-aryl): The C2-H is unique; if the Cl is at C2, there is no proton between the nitrogens.[1][2] However, if we are comparing 2-aryl-4-chloro vs 4-aryl-2-chloro, the C5-H/C6-H coupling constant differs.[1][2]
Experimental Protocols
High-Fidelity Synthesis (Regioselective Control)
Standard Suzuki coupling of 2,4-dichloropyrimidine favors the 4-position (yielding Comparator 2).[1][2] To selectively synthesize the Target (2-aryl) , a De Novo amidine condensation route is required.[1][2]
Protocol: Amidine Condensation Route
-
Reagents: 3-Bromo-4-fluorobenzamidine hydrochloride (1.0 eq), Ethyl ethoxymethylenemalonate (1.1 eq), NaOEt (2.5 eq), EtOH.
-
Cyclization: Reflux amidine and malonate in EtOH/NaOEt for 6 hours.
-
Intermediate Isolation: Acidify to precipitate the 4-hydroxypyrimidine intermediate.
-
Chlorination: Reflux intermediate in
(5.0 eq) with catalytic DMF for 3 hours. -
Workup: Quench into ice water. Extract with DCM.[2] Recrystallize from Heptane/EtOAc (4:1) .
Crystallization for X-Ray Diffraction
To obtain single crystals suitable for diffraction (0.3 x 0.3 x 0.2 mm):
-
Solvent System: Slow evaporation from Acetonitrile is superior to alcohols for halogenated pyrimidines.[1][2]
-
Method: Dissolve 20 mg of Compound A in 2 mL warm acetonitrile. Filter through a 0.45 µm PTFE syringe filter into a narrow vial.[2] Cap loosely with parafilm and puncture once.[1][2]
-
Timeline: Allow to stand at 20°C in a vibration-free environment for 48–72 hours.
-
Observation: Look for prism-like colorless crystals.[1][2] Needles indicate rapid precipitation (poor data quality).[1][2]
Visual Analysis of Pathways & Packing
Synthesis Logic: Avoiding the Regioisomer Trap
The following diagram illustrates why the De Novo route is preferred over direct Suzuki coupling for this specific target.
Crystal Lattice Interaction Map
This diagram visualizes the stabilizing forces within the crystal lattice of the Target molecule.
References
-
National Institutes of Health (NIH). (2021).[1][2] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
MDPI Catalysts. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
PubChem. (2025).[1][2] 2-Bromo-4-chloropyrimidine Compound Summary. Retrieved from [Link]
-
ResearchGate. (2025). Crystal structure of N-(3-bromo-4-fluorophenyl) derivatives. Retrieved from [Link]
Structural Validation of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine: A NOESY-Centric Guide
Topic: Validating the structure of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine using NOESY Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of substituted pyrimidines, particularly via Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidine, regioselectivity is the primary failure mode. While the C4 position is electronically favored for nucleophilic attack, reaction conditions can yield mixtures of C2- and C4-arylated isomers.
For the target molecule 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine , distinguishing the correct 2-aryl regioisomer from the common 4-aryl byproduct is critical. While X-ray crystallography is definitive, it is slow and resource-intensive. This guide establishes 1D/2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the superior, rapid solution-state validation method. We demonstrate that the absence of a specific through-space correlation (the "silent zone") definitively confirms the 2-aryl structure, offering a faster turnaround than crystallographic methods and higher confidence than standard 1D NMR.
The Regioselectivity Challenge
The core difficulty lies in the starting material: 2,4-dichloropyrimidine .
-
Path A (Kinetic/Electronic Favorability): Palladium oxidative addition typically occurs at the electron-deficient C4 position, leading to 4-aryl-2-chloropyrimidine (The Impurity).
-
Path B (Target Synthesis): Achieving the 2-aryl-4-chloropyrimidine (The Target) often requires specific ligands, blocking groups, or reverse-addition sequences.
Because both isomers possess identical molecular weights (MS silent) and very similar scalar coupling constants (
Visualization: The Isomer Divergence
Figure 1: The divergent synthesis pathways necessitating structural validation. The target 2-aryl isomer is often the minor product in unoptimized reactions.
Comparative Analysis: NOESY vs. Alternatives
Why choose NOESY over HMBC or X-ray? The following table compares these techniques specifically for validating biaryl pyrimidine regiochemistry.
| Feature | NOESY (Recommended) | HMBC (Heteronuclear Multiple Bond Correlation) | X-Ray Crystallography |
| Mechanism | Through-Space (< 5 Å).[1] Detects physical proximity of protons.[1][2][3] | Through-Bond ( | Diffraction . Maps electron density in solid state. |
| Critical Data Point | Correlation between Pyrimidine-H5 and Phenyl-Ortho-H. | Cross-peak between Pyrimidine-H and Quaternary C2/C4.[4] | Full 3D structure.[4] |
| Speed | Fast (10–40 mins). | Medium (1–4 hours).[4] | Slow (Days to Weeks). |
| Limitation | Requires mixing time optimization; "Negative proof" logic can be risky if S/N is low. | C-F Coupling Interference: Fluorine splits | Requires single crystal growth; solid-state packing may alter conformation. |
| Verdict | Best for Routine QC. The "Proximity Test" is unambiguous here. | Secondary Check. Use if NOESY is ambiguous. | Gold Standard. Use for final IND filing only. |
Technical Deep Dive: The "Smoking Gun" Correlation
To validate the structure, we exploit the spatial arrangement of the Pyrimidine H5 proton relative to the Phenyl Ortho protons (H2'/H6') .
The Molecular Geometry
-
Target (2-Aryl): The phenyl ring is attached at C2, between two Nitrogen atoms (N1 and N3). The Pyrimidine H5 is at C5, adjacent to the Chlorine at C4.
-
Distance: The distance between Pyrimidine H5 and Phenyl H2'/H6' is > 6 Å (separated by the C4-Cl and N atoms).
-
NOESY Signal:SILENT (No Cross-peak).
-
-
Impurity (4-Aryl): The phenyl ring is attached at C4. The Pyrimidine H5 is at C5, directly adjacent to the phenyl ring.
-
Distance: The distance between Pyrimidine H5 and Phenyl H2'/H6' is < 3 Å (due to free rotation of the biaryl bond).
-
NOESY Signal:STRONG Cross-peak.
-
Visualization: The Proximity Test
Figure 2: The "Smoking Gun" logic. In the 4-aryl impurity, H5 and Phenyl protons are neighbors. In the target 2-aryl compound, they are spatially isolated.
Experimental Protocol
Objective: Obtain a high-sensitivity 2D NOESY spectrum to confirm the absence of the H5-Phenyl interaction.
Step 1: Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl .-
Reasoning: DMSO increases viscosity, slowing molecular tumbling (
). This keeps the molecule in the "positive NOE" regime (small molecule limit) but enhances the NOE buildup efficiency compared to low-viscosity solvents. It also prevents signal overlap common in chloroform.
-
-
Concentration: 10–15 mg in 600 µL. High concentration is vital to detect weak NOEs if they exist.
-
Degassing: Not strictly necessary for routine QC, but recommended (argon bubbling for 2 mins) to remove paramagnetic oxygen if relaxation times (
) are an issue.
Step 2: Acquisition Parameters (600 MHz or 400 MHz)
-
Pulse Sequence: noesygpphpp (Bruker) or equivalent (Gradient-selected, phase-sensitive).
-
Mixing Time (
): 500 ms – 800 ms .-
Optimization: For a molecule of MW ~300 Da, the NOE buildup is slow. A mixing time of 300 ms is too short; 800 ms ensures maximum magnetization transfer without excessive
relaxation loss.
-
-
Relaxation Delay (
): 2.0 – 3.0 seconds. Ensure to allow quantitative buildup. -
Scans (NS): Minimum 16 (32 preferred) to distinguish real noise from weak NOE signals.
Step 3: Processing
-
Window Function: Sine-Bell Squared (QSINE, SSB=2) in both dimensions.
-
Phasing: Critical. NOESY cross-peaks for small molecules (positive NOE) have the opposite phase to the diagonal (negative phase).[1][6]
-
Diagonal: Negative (Red).[4]
-
Cross-peaks: Positive (Blue/Black).
-
COSY Artifacts: Dispersive (Anti-phase).
-
Data Interpretation & Validation Criteria
To certify the batch as 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine , the spectrum must meet these criteria:
-
Assignment Check:
-
Locate Pyrimidine H6 (Deshielded doublet,
ppm). -
Locate Pyrimidine H5 (Upfield doublet,
ppm). -
Locate Phenyl H2' (Singlet/Doublet,
ppm).
-
-
The Negative Proof (Target Confirmation):
-
Observe the row corresponding to Pyrimidine H5 .
-
Scan for cross-peaks at the chemical shift of Phenyl H2'/H6' .
-
Result: The intersection must be EMPTY (noise level).
-
-
The Positive Control (Internal Check):
-
Observe the row for Phenyl H5' (adjacent to F).
-
Confirm NOE to Phenyl H6' . This proves the experiment worked and the mixing time was sufficient.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Chapter 9: Through-Space Correlations).
-
Neuhaus, D., & Williamson, M. P. (2000).[3] The Nuclear Overhauser Effect in Structural and Conformational Analysis. 2nd Edition. Wiley-VCH.[3]
-
Gong, Y., et al. (2010). "Regioselectivity in the Suzuki Coupling of 2,4-Dichloropyrimidine." Journal of Heterocyclic Chemistry, 47(5). (Provides context on the synthesis ambiguity).
-
Reich, H. J. (2024). "The Nuclear Overhauser Effect (NOE)."[1][3][6] University of Wisconsin-Madison NMR Database. (Authoritative online resource for mixing time optimization).
Sources
- 1. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 2. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
Technical Guide: Elemental Analysis Standards for 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Executive Summary
The Poly-Halogen Challenge: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine (C₁₀H₅BrClFN₂) presents a distinct analytical difficulty due to the simultaneous presence of Fluorine, Chlorine, and Bromine.[1][2] Standard combustion analysis (CHN) often fails for this class of compounds because Fluorine attacks quartz combustion tubes (forming SiF₄), while Bromine and Chlorine can form stable halides or interfere with Nitrogen detection if not chemically scrubbed with high specificity.
This guide objectively compares the traditional Combustion Analysis (CHN) against the modern Hybrid Protocol (Combustion IC + qNMR) , establishing the latter as the superior standard for validating this specific drug intermediate.
Part 1: The Analyte & Theoretical Standards
Before selecting a method, the theoretical elemental composition must be established as the baseline for acceptance criteria.
Compound: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine Formula: C₁₀H₅BrClFN₂ Molecular Weight: 287.52 g/mol
| Element | Theoretical Mass % | Industry Acceptance Limit (±0.4%) |
| Carbon (C) | 41.77% | 41.37% – 42.17% |
| Hydrogen (H) | 1.75% | 1.35% – 2.15% |
| Nitrogen (N) | 9.74% | 9.34% – 10.14% |
| Bromine (Br) | 27.79% | 27.39% – 28.19% |
| Chlorine (Cl) | 12.33% | 11.93% – 12.73% |
| Fluorine (F) | 6.61% | 6.21% – 7.01% |
Critical Insight: The low Hydrogen content (1.75%) makes this compound highly sensitive to moisture contamination. A 0.5% water impurity can skew the Hydrogen result by >10% relative error.
Part 2: Comparative Methodology
Method A: Automated CHN (The "Standard" Trap)
Traditional combustion at 950°C–1000°C.
-
Mechanism: Sample is burned in excess Oxygen. Gases are reduced and separated via GC.
-
The Failure Mode:
-
Fluorine Interference: F reacts with the silica (quartz) combustion tube to form volatile SiF₄, which can clog traps and corrode detectors.
-
Halogen Scavenging: Standard reagents (Silver Tungstate) may become saturated by the high halogen load (46% total halogen by mass), leading to "breakthrough" where halogens are misread as Nitrogen.
-
-
Verdict: Not Recommended for simultaneous F/Cl/Br determination without specialized additives (e.g., V₂O₅) and fresh reduction columns.
Method B: The Hybrid Protocol (Recommended)
Combustion Ion Chromatography (CIC) + qNMR.
-
Mechanism:
-
CIC: The sample is combusted in a pyrohydrolytic furnace (humidified O₂). Halogens are trapped in an aqueous absorber (H₂O/H₂O₂) and quantified via Ion Chromatography.
-
qNMR: ¹H-NMR with an internal standard (e.g., Maleic Acid) determines absolute purity, bypassing elemental interference.
-
-
Verdict: Gold Standard. Separates F, Cl, and Br signals cleanly and provides mass balance confirmation.
Method C: High-Resolution Mass Spectrometry (HRMS)
-
Mechanism: Ionization (ESI/APCI) and Time-of-Flight detection.
-
Verdict: Excellent for Identification (confirming the exact mass and isotope pattern), but poor for Purity . It cannot differentiate between 95% and 99% purity with the precision required for EA standards.
Part 3: Decision Matrix & Workflow
The following diagram illustrates the logical flow for validating this compound, highlighting the critical decision points where standard methods fail.
Part 4: Experimental Protocols
Protocol 1: Combustion Ion Chromatography (For F, Cl, Br)
This method replaces the Schöniger Flask with an automated system for safety and precision.
Reagents:
-
Eluent: 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃.
-
Absorber Solution: 100 ppm H₂O₂ in Milli-Q water (reduces Br₂ to Br⁻).
-
Standard: Certified Reference Material (CRM) containing F, Cl, and Br (e.g., 4-Fluorobenzoic acid + halide salts).
Procedure:
-
Weighing: Weigh 2.0–5.0 mg of the sample into a ceramic boat. Note: Do not use tin capsules if Fluorine is present in high concentrations as it can form volatile tin fluorides; ceramic is preferred for CIC.
-
Combustion: Introduce sample into the furnace at 1050°C under humidified Oxygen flow (Argon carrier).
-
Absorption: Gas stream passes into the absorption tube containing the H₂O₂ solution.
-
Separation: Inject the absorption solution into the IC system (e.g., Dionex IonPac AS19 column).
-
Detection: Conductivity detection with chemical suppression.
Acceptance Criteria:
-
Resolution (
) between F⁻, Cl⁻, and Br⁻ peaks > 1.5. -
Recovery of CRM must be 98–102%.
Protocol 2: qNMR (For Absolute Purity)
Since CHN is unreliable for the carbon backbone due to halogen interference, qNMR provides the mass balance.
Reagents:
-
Solvent: DMSO-d₆ (Dissolves pyrimidines well; prevents volatility).
-
Internal Standard (IS): Maleic Acid (TraceCERT®). Why? It has a sharp singlet at 6.2 ppm, distinct from the pyrimidine aromatic protons (7.0–8.5 ppm).
Procedure:
-
Weighing: Accurately weigh ~10 mg of Sample (
) and ~5 mg of Internal Standard ( ) into the same vial using a microbalance (±0.002 mg precision). -
Dissolution: Add 0.6 mL DMSO-d₆. Ensure complete dissolution.
-
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (
): 60 seconds (Critical: Protons on halogenated rings have long relaxation times. Short delays cause under-quantification). -
Scans: 64.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Mass.
Part 5: Data Interpretation & Troubleshooting
Mechanism of Interference
The following diagram explains why standard combustion fails and how the recommended protocol circumvents the chemistry.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Carbon (-1.5%) | Incomplete combustion of the pyrimidine ring. | Add V₂O₅ oxidant to the sample boat; increase O₂ dosing time. |
| High Nitrogen (+0.8%) | Bromine interference. | Ensure Cu reduction column is fresh; Br₂ mimics N₂ thermal conductivity signal. |
| Missing Fluorine | F reacted with quartz tube. | Switch to CIC (Ceramic) or add WO₃ to bind F as stable fluoride in ash (if not measuring F). |
| Drifting Baseline (IC) | Carbonate contamination in eluent. | Use carbonate-free water and an eluent generator (EG) cartridge. |
References
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[2][5] USP-NF.[6] Link
-
International Council for Harmonisation (ICH). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency, 2019. Link
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link
-
Schöniger, W. The rapid microanalytical determination of halogen in organic compounds. Mikrochimica Acta, 1955. (Foundational method for Oxygen Flask Combustion).[9] Link
-
Mestrelab Research. qNMR: Quantitative NMR Analysis Basics.Link
Sources
- 1. Halogens – (Fluorine, Chlorine, Bromine, Iodine) - Mikroanalytisches Labor Pascher [mikrolabor.com]
- 2. agilent.com [agilent.com]
- 3. govst.edu [govst.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. filab.fr [filab.fr]
- 6. usp.org [usp.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. emerypharma.com [emerypharma.com]
- 9. elementallab.co.uk [elementallab.co.uk]
Infrared (IR) absorption peaks for chloropyrimidine functional groups
Topic: Infrared (IR) absorption peaks for chloropyrimidine functional groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the landscape of medicinal chemistry, chloropyrimidines are ubiquitous scaffolds, serving as key intermediates in the synthesis of kinase inhibitors and nucleotide analogs. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Infrared (IR) spectroscopy offers a distinct advantage in rapid process monitoring and solid-state characterization .
This guide objectively evaluates the diagnostic utility of IR spectroscopy for identifying chloropyrimidine functional groups. We compare the spectral "performance"—defined here as signal distinctiveness and diagnostic reliability—of chloropyrimidines against their halogenated analogs (fluoropyrimidines, bromopyrimidines) and structural cousins (chloropyridines).
Key Takeaway: The C-Cl stretching vibration (600–800 cm⁻¹) provides a reliable diagnostic handle for chloropyrimidines, distinct from the higher-frequency C-F bands and lower-frequency C-Br bands. However, isomer differentiation (e.g., 2-chloro vs. 4-chloro) relies heavily on fingerprint region analysis rather than a single characteristic peak.
Technical Deep Dive: The Physics of the C-Cl Diazine Bond
To interpret the IR spectrum of a chloropyrimidine, one must understand the coupling between the halogen substituent and the electron-deficient diazine ring.
-
Mass Effect (Hooke’s Law): The chlorine atom (approx. 35.5 amu) is significantly heavier than carbon or nitrogen. This mass increase shifts the C-X stretching frequency to the "fingerprint" region (below 1000 cm⁻¹).
-
Ring Coupling: Unlike aliphatic chlorides, where the C-Cl stretch is an isolated mode, the C-Cl bond in pyrimidines couples strongly with ring deformation modes. This often results in two characteristic bands:
-
Lower Frequency Band (600–750 cm⁻¹): Predominantly C-Cl stretching character.
-
Higher Frequency Band (1050–1150 cm⁻¹): A "chlorine-sensitive" in-plane ring vibration.
-
Core Spectral Assignments
The following table summarizes the critical IR absorption zones for chloropyrimidines, synthesized from spectroscopic literature [1, 2, 3].
Table 1: Characteristic IR Bands for Chloropyrimidines
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |
| C-Cl Stretch | 600 – 750 | Strong | Primary diagnostic peak. Position varies with isomerism (2-Cl vs 4-Cl). |
| Ring Breathing | 980 – 1000 | Medium/Sharp | Characteristic of the 1,3-diazine ring; shifts upon halogenation. |
| Cl-Sensitive Ring Mode | 1050 – 1150 | Strong | Often mistaken for C-N stretch; highly sensitive to Cl position. |
| C=N / C=C Ring Stretch | 1550 – 1590 | Variable | Typical heteroaromatic breathing; less useful for specific Cl-ID. |
| C-H Stretch (Aromatic) | 3000 – 3100 | Weak | Standard aromatic C-H; absence of aliphatic C-H (<3000) confirms purity. |
Comparative Analysis: Chloropyrimidines vs. Alternatives
This section compares the "spectral performance" of chloropyrimidines against alternative halogenated motifs. "Performance" here refers to the ease of identification and spectral resolution.
Comparison 1: Chloropyrimidines vs. Fluoropyrimidines
Verdict: High Distinguishability. Fluoropyrimidines are easily distinguished from their chlorinated counterparts due to the high electronegativity and lower mass of fluorine.
-
Chloropyrimidine: C-Cl stretch appears at 600–750 cm⁻¹ .
-
Fluoropyrimidine: C-F stretch appears at 1200–1400 cm⁻¹ (Very Strong).
-
Implication: If you observe a massive, broad peak around 1250–1350 cm⁻¹, the sample is likely fluorinated, not chlorinated. The C-Cl region will be silent in pure fluoropyrimidines [4].
Comparison 2: Chloropyrimidines vs. Bromopyrimidines
Verdict: Moderate Distinguishability (Requires Low-Frequency Detector).
-
Chloropyrimidine: C-Cl stretch at 600–750 cm⁻¹ .
-
Bromopyrimidine: C-Br stretch shifts to 500–600 cm⁻¹ due to the heavier mass of bromine (79.9 amu) [5].
-
Implication: Standard IR detectors (MCT/DTGS) often cut off around 400–600 cm⁻¹. To reliably distinguish Bromo- analogs, ensure your detector range extends to at least 400 cm⁻¹.
Comparison 3: 2-Chloro vs. 4-Chloro Isomers
Verdict: Low Distinguishability (Requires Reference Standards). Distinguishing regiochemical isomers (e.g., 2-chloropyrimidine vs. 4-chloropyrimidine) via IR is challenging without reference spectra.
-
2-Chloropyrimidine (C2v Symmetry): High symmetry often leads to simpler spectra with fewer active IR bands.
-
4-Chloropyrimidine (Cs Symmetry): Lower symmetry activates more ring deformation modes.
-
Strategy: Focus on the fingerprint region (1000–1500 cm⁻¹) .[1] The "Cl-sensitive" ring mode often shifts by 10–20 cm⁻¹ between isomers, but this is not a universal rule. NMR is superior for this specific task [6].
Experimental Protocol: Validated Workflow
To ensure reproducible spectral data, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
ATR is preferred over KBr pellets for halogenated heterocycles to avoid halogen exchange (e.g., KBr + R-Cl
Step-by-Step Protocol:
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Validation: Run a background scan; ensure no peaks exist >0.005 Absorbance.
-
Sample Deposition: Place ~5-10 mg of solid chloropyrimidine on the crystal.
-
Pressure Application: Apply pressure using the anvil until the preview spectrum stabilizes. Causality: Inconsistent pressure leads to variable path length and peak intensity ratios.
-
Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.
-
Post-Run Validation: Check the 2000–2500 cm⁻¹ region. It should be flat (no CO₂ interference). Check the 600–800 cm⁻¹ region for the characteristic C-Cl band.
Decision Logic for Structural Verification
The following diagram illustrates the logical workflow for identifying a chloropyrimidine scaffold using IR spectroscopy.
Caption: Logical decision tree for the rapid classification of halogenated pyrimidines via IR spectroscopy.
References
-
Srivastava, S. L., et al. (1986). "Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine." Proceedings of the Indian Academy of Sciences - Chemical Sciences. Link
-
Sharma, Y. A., et al. (2009). "Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine." Asian Journal of Chemistry. Link
-
National Institute of Standards and Technology (NIST). "2-Chloropyrimidine IR Spectrum." NIST Chemistry WebBook, SRD 69. Link
-
Royal Society of Chemistry. "Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation." Physical Chemistry Chemical Physics. Link
-
National Institute of Standards and Technology (NIST). "5-Bromopyrimidine IR Spectrum."[2] NIST Chemistry WebBook.[2][3] Link
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology. Link
Sources
Safety Operating Guide
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine proper disposal procedures
Executive Summary & Chemical Assessment
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is a poly-halogenated heterocyclic building block commonly used in medicinal chemistry (e.g., Suzuki couplings, SNAr reactions).
Operational Hazard: The critical disposal concern is the 4-chloropyrimidine moiety . This position is electrophilic and susceptible to hydrolysis. Upon contact with moisture or strong acids, the C-Cl bond can hydrolyze, releasing Hydrochloric Acid (HCl) and generating the corresponding pyrimidone. Consequently, this waste stream must be treated as potentially corrosive and halogenated .
Chemical Profile & Waste Characterization
| Property | Specification | Disposal Implication |
| Molecular Formula | C₁₀H₅BrClFN₂ | High Halogen Content (Br, Cl, F).[1] DO NOT INCINERATE in standard boilers; requires halogen-specific incineration. |
| Reactivity | Electrophilic (4-Cl position) | Water Reactive (Slow): Keep dry. Segregate from aqueous bases to prevent uncontrolled exothermic hydrolysis. |
| Physical State | Solid (typically) | Dust hazard. High potency potential (assume bioactive until proven otherwise). |
| RCRA Status | Non-listed (likely) | Classify by characteristic. Default to Hazardous Waste, Solid, n.o.s. (Halogenated) . |
Disposal Decision Matrix (Workflow)
Effective disposal begins with accurate waste stream segregation. Mixing halogenated pyrimidines with incompatible streams (e.g., strong oxidizers or non-halogenated solvents) is a critical safety violation.
Figure 1: Triage workflow for segregating halogenated pyrimidine waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute often mandates the "Halogenated" waste stream.
Detailed Operational Protocols
Protocol A: Disposal of Pure Solid (Excess/Expired)
Best for: Unused reagent, expired catalog items, or isolated solid intermediates.
The "Pack and Ship" Method (Preferred): Do not attempt to chemically quench pure solids in the lab. The risk of generating heat or toxic byproducts outweighs the benefit. Transfer the risk to the professional incineration facility.
-
Primary Containment: Keep the substance in its original glass/poly vial if possible. Ensure the cap is taped securely with electrical tape or parafilm.
-
Secondary Containment: Place the vial inside a clear, 4-mil polyethylene zip-top bag.
-
Waste Drum Selection: Deposit into the "Solid Hazardous Waste (Halogenated)" drum. This is typically a wide-mouth HDPE or steel drum with a lever-lock ring.
-
Labeling:
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Best for: Mother liquors, filtrates, or reaction mixtures containing the compound.
Critical Rule: Never mix this stream with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Aqueous Bases (unless under controlled quenching).
-
Solvent Assessment:
-
If dissolved in DCM/Chloroform : Pour directly into the Halogenated Solvent Waste carboy.
-
If dissolved in Acetone/Ethyl Acetate/DMF :
-
Standard Practice: Because the solute contains F, Cl, and Br, most EHS protocols require this entire mixture to be moved to the Halogenated Waste stream to prevent corrosion of standard solvent boilers.
-
-
-
Quenching (Optional - Only for "Active" Reaction Residues):
-
If the waste contains unreacted thionyl chloride or phosphoryl chloride (common reagents used to make this compound), quench slowly by adding the mixture dropwise to an ice-cooled, stirred solution of dilute Sodium Bicarbonate (NaHCO₃).
-
Warning: This evolves CO₂ and heat. Once gas evolution stops and pH is neutral (pH 7-8), dispose of the aqueous/organic biphasic mixture into the Halogenated Solvent Waste .
-
Protocol C: Spill Cleanup Procedure
Immediate Action Plan for bench-scale spills.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or half-mask respirator.
-
Containment: Cover the spill with a Spill Pillow or Vermiculite . Do not use paper towels for large amounts of solid (generates dust).
-
Decontamination:
-
Sweep up the solid/vermiculite mixture using a dustpan.
-
Wipe the surface with a pad soaked in Ethanol (to solubilize the organic residue).
-
Follow with a wipe of 10% Aqueous Sodium Carbonate (to neutralize any trace HCl hydrolysis products).
-
-
Disposal: Place all cleanup materials (pads, gloves, vermiculite) into a heavy-duty yellow hazardous waste bag and tag as "Solid Hazardous Waste (Halogenated Debris)."
Regulatory Compliance & Coding
To ensure compliance with US EPA (RCRA) and international standards, use the following coding hierarchy.
Regulatory Status: This compound is likely not a "Listed Waste" (F, K, P, or U list) unless it is a specific commercial chemical product being discarded. Therefore, it is regulated based on Characteristics .[3][4]
| Regulatory Body | Code/Classification | Description |
| EPA RCRA | D002 (Potential) | If wet/hydrolyzing, may exhibit corrosivity (pH < 2). |
| EPA RCRA | None (Default) | If dry solid, it is "Non-RCRA Regulated Hazardous Waste" but must be incinerated due to halogen content. |
| DOT (Shipping) | UN 3261 or UN 2811 | Corrosive Solid, Acidic, Organic, n.o.s. OR Toxic Solid, Organic, n.o.s.[5] |
| Waste Label | "Halogenated Organic" | Critical tag for the incineration facility to use scrubbers for HF, HCl, and HBr gases. |
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Chloropyrimidine Derivatives and Reactivity. (General reactivity data for 4-chloropyrimidines).
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on halogenated waste segregation).
-
Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents.
Sources
Personal protective equipment for handling 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Executive Summary & Chemical Profile
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors via SNAr displacement (at the C4-chloro position) or Suzuki-Miyaura coupling (at the aryl bromide).
While specific toxicological data for this exact CAS number is often proprietary or limited, structural activity relationships (SAR) with analogous halogenated pyrimidines (e.g., 4-chloropyrimidine) dictate that this compound be treated as a potent alkylating agent and severe irritant . Upon contact with moisture (mucous membranes), the C4-chloro moiety can hydrolyze to release hydrochloric acid (HCl), posing a risk of chemical burns and sensitization.
Core Safety Directive: Treat this compound as a Sensitizer and Corrosive until proven otherwise. All handling must prevent inhalation of dust and direct skin contact.[1][2]
Hazard Identification & Risk Assessment
The following hazard profile is derived from the chemical functionality (halogenated heterocycle) and standard safety data for structural analogs.
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[3][4] | Systemic absorption; potential interference with nucleotide metabolism. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4][5][6] | Lipophilic nature allows dermal penetration; hydrolysis releases HCl. |
| Serious Eye Damage | H318/H319 | Causes serious eye damage/irritation.[1][2] | Corrosive action on corneal tissue due to local hydrolysis. |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[3][4] | Inhalation of fine dust irritates the upper respiratory tract. |
| Sensitization | H317 | May cause an allergic skin reaction. | Electrophilic aromatic substitution on skin proteins (haptenization). |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required based on the operational scale.
| PPE Component | Standard Handling (< 1g) | Scale-Up / High Risk (> 1g or Solution) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11mm thickness). | Double Gloving (Nitrile over Nitrile) or Silver Shield® (Laminate) for prolonged handling in solvent. | Nitrile provides adequate splash protection. However, halogenated heterocycles in organic solvents (DCM/DMF) can permeate nitrile rapidly [1]. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent). | Face Shield + Safety Goggles.[4] | Standard safety glasses are insufficient for powders that can drift or reactive liquids that can splash. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s). | P100/N95 Respirator (if hood work is impossible) + Fume Hood. | Prevents inhalation of dust.[1][2][3][4][5][7][8] The compound is a solid but may sublime or form dust aerosols. |
| Body Protection | Lab Coat (Cotton/Poly blend), long sleeves. | Tyvek® Sleeve Covers or Apron. | Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab. |
Operational Workflow & Decision Logic
The following diagram illustrates the critical decision points for handling this compound safely, from retrieval to disposal.
Figure 1: Decision logic for PPE selection and operational flow based on physical state and accident response.
Detailed Experimental Protocols
A. Weighing & Transfer (Solid State)
The primary risk is inhalation of dust and static discharge scattering the powder.
-
Engineering Control: Use a balance located inside a chemical fume hood or a dedicated powder weighing enclosure.
-
Static Mitigation: Use an anti-static gun on the spatula and weighing boat before contact. Halogenated pyrimidines are often "fluffy" and prone to static cling.
-
Technique:
-
Place a secondary containment tray (spill tray) under the balance.
-
Weigh into a tared vial, not onto weighing paper (reduces transfer loss and exposure risk).
-
Cap the vial immediately after weighing before removing it from the hood.
-
B. Solubilization & Reaction Setup
The primary risk is skin absorption facilitated by solvents.
-
Solvent Selection: If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF), be aware that these solvents increase the permeation rate of the compound through nitrile gloves [2].
-
Protocol:
-
Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.
-
Maintain an inert atmosphere (Nitrogen or Argon). Moisture in the air can hydrolyze the C4-chlorine, releasing HCl gas in the headspace of the reaction vessel.
-
Quenching: When the reaction is complete, quench carefully with a mild basic solution (e.g., sat. NaHCO3) to neutralize any generated acid or unreacted starting material.
-
Waste Disposal & Decontamination[9][10][11][12]
Improper disposal of halogenated heterocycles is a common compliance violation.
| Waste Stream | Classification | Instructions |
| Liquid Waste | Halogenated Organic | DO NOT mix with strong oxidizers (e.g., Nitric Acid) or non-halogenated solvents if segregation is required by local EHS. Label clearly with full chemical name. |
| Solid Waste | Hazardous Solid | Contaminated gloves, weighing boats, and paper towels must go into a double-bagged hazardous waste drum. Do not throw in regular trash. |
| Glassware | Chemically Contaminated | Rinse glassware with Acetone or DCM inside the fume hood. Collect the first rinse as Halogenated Waste. Only then wash with soap and water.[1] |
Emergency Response
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may drive the chemical deeper into the dermis.
-
Eye Contact: Flush with water for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate medical attention.
-
Spills:
-
Don PPE (Double gloves, goggles, respirator if outside hood).
-
Cover spill with vermiculite or sand (combustible absorbents like paper towels should be avoided for bulk reactive chemicals).
-
Scoop into a wide-mouth jar and label as "Hazardous Waste: Halogenated Pyrimidine."
References
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for 4-Chloropyrimidine (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
